[(Z)-2-nitroprop-1-enyl]benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(Z)-2-nitroprop-1-enyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3/b8-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSVFWFSJDAYBM-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336392 | |
| Record name | [(1Z)-2-Nitroprop-1-en-1-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58321-79-2, 705-60-2 | |
| Record name | (Z)-(2-Nitroprop-1-enyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058321792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(1Z)-2-Nitroprop-1-en-1-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Nitropropenyl)-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Z)-(2-NITROPROP-1-ENYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7QR2EB4RP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of [(Z)-2-nitroprop-1-enyl]benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of [(Z)-2-nitroprop-1-enyl]benzene, also known as (Z)-β-methyl-β-nitrostyrene. Due to the greater stability and more extensive characterization of the (E)-isomer, some data presented herein pertains to the broader class of phenyl-2-nitropropenes or the trans-isomer, which will be explicitly noted. This document is intended to serve as a valuable resource for professionals in research and drug development.
Chemical Identity and Structure
This compound is an organic compound with the chemical formula C₉H₉NO₂. It is a derivative of styrene and belongs to the class of nitroalkenes. The "(Z)" designation in its name refers to the stereochemistry of the molecule, where the phenyl group and the nitro group are on the same side of the carbon-carbon double bond. This geometric isomerism is a critical factor influencing its physical properties, stability, and reactivity. The (E)-isomer, with these groups on opposite sides, is generally more stable.[1]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Synonyms | (Z)-β-methyl-β-nitrostyrene, ((1Z)-2-Nitro-1-propen-1-yl)benzene[2] |
| CAS Number | 58321-79-2[2] |
| Molecular Formula | C₉H₉NO₂[2] |
| Molecular Weight | 163.17 g/mol [2] |
| InChI | InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3/b8-7-[2] |
| SMILES | C/C(=C\C1=CC=CC=C1)/--INVALID-LINK--[O-][2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action in biological systems. While specific experimental data for the (Z)-isomer is limited, computed properties and data for the related (E)-isomer provide valuable insights. It has been noted that the physicochemical properties of (Z)-nitroethylenes are generally not well-documented.[3]
Table 2: Physicochemical Data
| Property | Value | Notes |
| Appearance | Yellow crystalline solid | For the general mixture of isomers.[4] |
| Melting Point | 63-65 °C | For the (E)-isomer (trans-β-Methyl-β-nitrostyrene).[5] |
| Boiling Point | 263 °C at 760 mmHg | For the (E)-isomer.[5] |
| Solubility | Soluble in acetone, chloroform, dichloromethane, methanol | For the (E)-isomer.[5] |
| XLogP3 | 2.5 | Computed value for the (Z)-isomer.[2] |
| Topological Polar Surface Area | 45.8 Ų | Computed value for the (Z)-isomer.[2] |
| Hydrogen Bond Donor Count | 0 | Computed value for the (Z)-isomer.[2] |
| Hydrogen Bond Acceptor Count | 2 | Computed value for the (Z)-isomer.[2] |
Spectral Data
Spectroscopic data is essential for the identification and characterization of this compound.
Table 3: Spectral Information
| Technique | Data Source and Reference |
| ¹H NMR | Available from Sigma-Aldrich Co. LLC.[6] |
| ¹³C NMR | Data has been reported by B. A. Dawson, et al. in Magnetic Resonance in Chemistry.[2] |
| Mass Spectrometry (GC-MS) | Spectrum available from Chemical Concepts, A Wiley Division.[2] |
| Infrared (IR) Spectroscopy (ATR-IR) | Spectrum available from Forensic Spectral Research, sourced from a Sigma-Aldrich sample.[2] |
| Raman Spectroscopy | Data available from John Wiley & Sons, Inc.[2] |
Experimental Protocols
Synthesis of β-Nitrostyrenes (General Procedure)
The synthesis of β-nitrostyrenes, including this compound, is commonly achieved through a Henry reaction (also known as a Knoevenagel condensation variant), which involves the reaction of an aldehyde with a nitroalkane.[1][4]
General Protocol for para-substituted β-nitrostyrene synthesis:
-
To a solution of ammonium acetate (2.4 equivalents) in 20 mL of acetic acid, add nitromethane (6.9 equivalents).
-
Add the para-substituted aldehyde (1 equivalent) to the mixture.
-
Reflux the mixture for six hours at 100 °C.
-
Cool the reaction to room temperature and stir overnight.
-
Pour the resulting solution into ice water and adjust the pH to 7 with 2M NaOH (aq).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate to yield a yellow solid.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate (5/1) eluent.[7]
A specific synthesis for (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene involves the sonication of 2-nitrobenzaldehyde and nitroethane with butylamine in acetic acid at 60 °C.[8]
Figure 1: General workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Nitrostyrene derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiplatelet effects.[9]
Anticancer Activity
Certain β-nitrostyrene derivatives have been shown to inhibit tumorigenesis in colorectal cancer cells by inducing ROS-mediated DNA damage and mitochondrial dysfunction.[10] These compounds can impair cell cycle progression and promote caspase-associated apoptotic cell death.[10] Another study identified nitrostyrene derivatives as ligands for the retinoid X receptor alpha (RXRα), which can inhibit the TNFα/NFκB signaling pathway, leading to apoptosis in cancer cells.[11]
Effects on Myelopoiesis
Nitrostyrene derivatives have been demonstrated to stimulate the expansion and differentiation of myeloid progenitors. This effect is associated with an increase in the expression and activity of C/EBPα and the inhibition of the p38MAPK signaling pathway.[12] These findings suggest a potential therapeutic application for conditions such as bone marrow failure syndromes.[12]
Antibacterial Activity
β-methyl-β-nitrostyrene analogues have shown notable antibacterial activity, particularly against Gram-positive bacteria.[13] The biological activity of these compounds is correlated with their physicochemical properties, such as their redox potentials.[13]
Figure 2: Overview of signaling pathways affected by nitrostyrene derivatives.
Conclusion
This compound is a molecule of significant interest with a range of potential biological activities. While much of the available experimental data pertains to the more stable (E)-isomer, the information compiled in this guide provides a solid foundation for researchers and drug development professionals. Further investigation into the specific physicochemical properties and biological mechanisms of the (Z)-isomer is warranted to fully elucidate its therapeutic potential.
References
- 1. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 2. (Z)-(2-Nitroprop-1-enyl)benzene | C9H9NO2 | CID 699484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Understanding the different reactivity of ( Z )- and ( E )-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00891A [pubs.rsc.org]
- 4. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 5. Cas 705-60-2,1-Phenyl-2-nitropropene | lookchem [lookchem.com]
- 6. 1-Phenyl-2-nitropropene | C9H9NO2 | CID 1549520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential effects of nitrostyrene derivatives on myelopoiesis involve regulation of C/EBPα and p38MAPK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of (Z)-2-Nitro-1-phenylpropene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the Z-isomer of 2-nitro-1-phenylpropene, a compound of interest in organic synthesis and pharmaceutical research. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and outlines general experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data points for (Z)-2-nitro-1-phenylpropene.
Table 1: NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ) ppm |
| ¹³C | (Data not fully available in searched documents) |
| ¹H | (Data not fully available in searched documents) |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Nitro Group (N-O stretch) | ~1520 (asymmetric), ~1350 (symmetric) |
| Alkene (C=C stretch) | ~1640 |
| Aromatic Ring (C=C stretch) | ~1600, ~1490, ~1450 |
| C-H (sp² stretch) | >3000 |
| C-H (sp³ stretch) | <3000 |
Note: These are approximate values and can vary based on the specific molecular environment and the sampling technique used.
Table 3: Mass Spectrometry (MS) Data
| Ion | m/z |
| Molecular Ion [M]⁺ | 163.17 |
| Major Fragments | 117, 115, 91, 77 |
Note: Fragmentation patterns can be influenced by the ionization technique employed.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate and reproducible acquisition of spectroscopic data. The following are generalized procedures that can be adapted for the analysis of (Z)-2-nitro-1-phenylpropene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-20 mg of the purified (Z)-2-nitro-1-phenylpropene in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization method, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Visualizing Spectroscopic Analysis Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between different techniques in characterizing the Z-isomer of 2-nitro-1-phenylpropene.
The Dawn of Nitrostyrenes: A Technical Guide to Their Discovery and Early Research
For Immediate Release
This technical guide provides an in-depth exploration of the discovery and foundational research into nitrostyrene derivatives, tailored for researchers, scientists, and professionals in drug development. The document delves into the early synthesis, characterization, and nascent understanding of the biological activities and mechanisms of this important class of compounds.
Discovery and Early Synthesis
The synthesis of β-nitrostyrene and its derivatives dates back to the late 19th and early 20th centuries, emerging from the broader exploration of condensation reactions in organic chemistry. The primary route to these compounds was, and remains, the Henry reaction (also known as the nitro-aldol reaction), first described by Louis Henry in 1895.[1] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane.
One of the earliest and most well-documented procedures for the synthesis of β-nitrostyrene was published in the esteemed collection Organic Syntheses in 1929 by David E. Worrall.[2] This method, which became a benchmark for many subsequent preparations, involves the reaction of benzaldehyde and nitromethane in methanol, with sodium hydroxide as the condensing agent, all carried out at a controlled low temperature.[2]
Early Synthetic Protocols
The following sections provide detailed experimental protocols for the synthesis of nitrostyrene derivatives, drawing from historical literature.
1.1.1. Synthesis of β-Nitrostyrene (Worrall, 1929)
This procedure outlines the preparation of β-nitrostyrene as detailed in Organic Syntheses.[2]
Procedure:
-
A mixture of 305 g (5 moles) of nitromethane, 530 g (5 moles) of benzaldehyde, and 1000 cc of methanol is placed in a 6-liter wide-mouthed bottle, equipped with a mechanical stirrer and a thermometer, and cooled in a freezing mixture of ice and salt.
-
A solution of 210 g (5.25 moles) of sodium hydroxide in an equal volume of water is prepared, cooled, and diluted to 500 cc with ice and water.
-
The sodium hydroxide solution is added to the nitromethane-benzaldehyde mixture via a separatory funnel at a rate that maintains the reaction temperature between 10–15°C. A bulky white precipitate forms.
-
After standing for fifteen minutes, the resulting pasty mass is dissolved by adding 3–3.5 liters of ice water.
-
The reaction mixture is then added to a solution of 1000 cc of concentrated hydrochloric acid in 1500 cc of water. A pale yellow crystalline mass of β-nitrostyrene separates almost immediately.
-
The crude product is isolated by filtration, washed with water until free from chlorides, and dried.
-
Purification is achieved by recrystallization from hot ethyl alcohol.
Yield and Properties:
-
Yield: 600–620 g (80–83% of the theoretical amount).[2]
-
Melting Point: 57–58°C.[2]
-
Appearance: Pale yellow crystalline solid.[2]
Synthesis of m-Nitrostyrene
An alternative early synthesis detailed in Organic Syntheses describes the preparation of m-nitrostyrene via the decarboxylation of m-nitrocinnamic acid.[3]
Procedure:
-
m-Nitrocinnamic acid is prepared by refluxing m-nitrobenzaldehyde (1 mole) and malonic acid (1.1 moles) in 95% ethanol with pyridine.
-
For the decarboxylation, 30 g of m-nitrocinnamic acid, 2 g of copper powder, and 60 ml of dry quinoline are heated to 185–195°C for 2–3 hours.
-
The cooled reaction mixture is poured into a mixture of hydrochloric acid and ice.
-
The m-nitrostyrene is isolated by steam distillation and extracted with chloroform.
-
The product is purified by distillation under reduced pressure.
Yield and Properties:
-
Yield: 16–17 g (65–69%).[3]
-
Boiling Point: 101–103°C at 3-4 mm pressure.[3]
-
Appearance: Yellow liquid.[3]
Quantitative Data from Early Syntheses
The following table summarizes quantitative data from early synthetic work on nitrostyrene and its derivatives.
| Compound | Starting Materials | Catalyst/Reagent | Yield (%) | Melting Point (°C) | Reference |
| β-Nitrostyrene | Benzaldehyde, Nitromethane | Sodium Hydroxide | 80-83 | 57-58 | Worrall, 1929[2] |
| m-Nitrostyrene | m-Nitrocinnamic Acid | Copper powder, Quinoline | 65-69 | (liquid) | Wiley and Smith, 1953[3] |
| p-Hydroxy-β-nitrostyrene | p-Hydroxybenzaldehyde, Nitromethane | Ammonium acetate | >92 | 167-171 | CN103497108B[4] |
Early Research on Biological Activity
From early on, nitrostyrene derivatives were recognized for their biological effects. Initial investigations focused on their antimicrobial properties. The methodologies used in these early studies were foundational to modern antimicrobial susceptibility testing.
Early Antimicrobial Susceptibility Testing
The techniques employed to assess the antimicrobial activity of compounds like nitrostyrenes have evolved significantly. Early methods, however, laid the groundwork for the standardized protocols used today.
-
Broth Dilution Method: This technique, a forerunner of modern MIC (Minimum Inhibitory Concentration) testing, was developed in the early 20th century.[5][6] It involves preparing a series of dilutions of the test compound in a liquid growth medium, which is then inoculated with the target microorganism.[7] After incubation, the lowest concentration of the compound that prevents visible growth (turbidity) is recorded as the MIC.[8]
-
Agar Diffusion Method: The observation by Alexander Fleming of bacterial inhibition by penicillin on an agar plate was a key moment in microbiology. This principle was adapted for testing chemical compounds.[5] In the ditch plate technique, a trough was cut into the agar and filled with the test substance.[9] A more refined method involved cutting wells into the agar to hold the test solution.[5]
2.1.1. General Protocol for Broth Dilution (Historical Context)
-
A series of test tubes containing a sterile liquid growth medium (e.g., nutrient broth) are prepared.
-
The nitrostyrene derivative, dissolved in a suitable solvent, is added to the first tube to achieve a starting concentration.
-
Serial dilutions are made by transferring a set volume of the solution from one tube to the next, with each subsequent tube having a lower concentration of the test compound.
-
Each tube is inoculated with a standardized suspension of the test bacterium.
-
A control tube containing no test compound is also inoculated to ensure the viability of the microorganism.
-
The tubes are incubated at a suitable temperature for a defined period (e.g., 18-24 hours).
-
The MIC is determined as the lowest concentration of the nitrostyrene derivative that results in no visible turbidity.
Quantitative Data from Early Biological Studies
While extensive quantitative data from the very earliest studies is sparse in readily accessible literature, later work built upon these foundations. The following table presents MIC data for some nitrostyrene derivatives from more recent, yet still foundational, studies that illustrate their antimicrobial potential.
| Compound | Microorganism | MIC (µg/mL) |
| 3,4-dimethoxy-β-nitrostyrene | Candida albicans | 32-128 |
| 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene | Staphylococcus aureus | (Not specified, but noted for higher activity) |
| 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene | Enterococcus faecalis | (Not specified, but noted for higher activity) |
| 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene | Enterococcus faecium | (Not specified, but noted for higher activity) |
Early Research on Mechanism of Action
The understanding of signaling pathways and specific molecular targets was rudimentary in the early era of nitrostyrene research. Early investigations into the mechanism of action of nitro compounds, in general, provide a context for how the bioactivity of nitrostyrenes might have been conceptualized.
Early work on other nitro-containing compounds, such as nitroglycerin (discovered in 1847), focused on their physiological effects, like vasodilation.[10] The precise molecular mechanism, the release of nitric oxide, was not elucidated until much later.[10][11]
For antimicrobial nitro compounds, a general early hypothesis was that their biological activity was linked to the reduction of the nitro group within the cell, leading to the formation of reactive and toxic intermediates.[12] These intermediates were thought to cause cellular damage, potentially through covalent modification of essential biomolecules like proteins and DNA.[12]
More specific to nitrostyrenes, their electron-deficient nature due to the nitro group makes them susceptible to nucleophilic attack. It was recognized that they could react with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. This reactivity was proposed as a potential mechanism for their biological effects, including enzyme inhibition.
Proposed Early Mechanisms of Action
-
Reduction of the Nitro Group: Intracellular reduction of the nitro group to form reactive nitroso and other radical species that cause cellular damage.
-
Reaction with Biological Nucleophiles: The electrophilic character of the double bond in nitrostyrenes allows for Michael addition reactions with nucleophiles like sulfhydryl groups in proteins, potentially leading to enzyme inactivation.
The following diagram illustrates the hypothetical early workflow for investigating the mechanism of action of a nitrostyrene derivative as an antimicrobial agent.
Caption: Hypothetical early workflow for antimicrobial mechanism investigation.
Conclusion
The early research on nitrostyrene derivatives laid a critical foundation for the subsequent development of this versatile class of compounds. From the establishment of robust synthetic methods like the Henry reaction to the initial explorations of their potent biological activities, these pioneering studies have paved the way for contemporary research into their applications in medicine and beyond. The early mechanistic hypotheses, centered on the unique chemical reactivity of the nitrostyrene scaffold, continue to inform our modern understanding of their interactions with biological systems. This guide serves as a testament to the enduring legacy of this foundational scientific work.
References
- 1. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN103497108A - Synthesis method of p-hydroxy-beta-nitrostyrene - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. History and development of antimicrobial susceptibility testing methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. A short history of nitroglycerine and nitric oxide in pharmacology and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. After 130 years, the molecular mechanism of action of nitroglycerin is revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Chemical Stability and Storage of [(Z)-2-nitroprop-1-enyl]benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(Z)-2-nitroprop-1-enyl]benzene, also known as β-methyl-β-nitrostyrene or 1-phenyl-2-nitropropene (P2NP), is a nitroalkene of significant interest in organic synthesis and as a precursor in the pharmaceutical industry. Its chemical structure, featuring a conjugated system with an electron-withdrawing nitro group, makes it a versatile intermediate but also susceptible to various degradation pathways. A thorough understanding of its chemical stability and the establishment of optimal storage conditions are paramount to ensure its quality, purity, and integrity throughout its lifecycle, from synthesis and storage to its use in further chemical transformations.
This technical guide provides a comprehensive overview of the known stability profile of this compound, detailing recommended storage conditions, potential degradation pathways, and analytical methodologies for its stability assessment.
Chemical Stability Profile
The stability of this compound is influenced by several environmental factors, primarily temperature, light, and the presence of reactive chemical species. The molecule's reactivity is largely governed by the electrophilic nature of the carbon-carbon double bond, which is activated by the electron-withdrawing nitro group.
Thermal Stability
This compound is known to be thermally labile. At elevated temperatures, the compound is not very stable and can degrade over time. This thermal instability necessitates storage at controlled, refrigerated temperatures to minimize degradation.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, is a significant factor in the degradation of this compound. Photochemical reactions can lead to isomerization and the formation of other degradation products. One study has shown that the compound is unstable in acetonitrile when exposed to natural light, resulting in the formation of a photo-isomerization product, α-methyl-styrolene nitrite[1].
pH and Hydrolytic Stability
While specific data on the hydrolytic stability of this compound is limited in the readily available literature, nitrostyrene derivatives, in general, can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. The double bond can be subject to hydration, and the nitro group can also undergo reactions under certain pH conditions. Under alkaline conditions, nitrostyrenes may convert to a polarographically inactive acinitro form, and other secondary reactions like polymerization and hydrolytic ruptures are possible.
Oxidative Stability
The presence of oxidizing agents is a potential threat to the stability of this compound. The electron-rich double bond and the phenyl ring can be susceptible to oxidation, leading to the formation of various degradation products.
Recommended Storage Conditions
To maintain the purity and integrity of this compound, the following storage conditions are recommended based on information from safety data sheets and product information:
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | To minimize thermal degradation. |
| Light | Store in a light-resistant container, protected from light. | To prevent photolytic degradation and isomerization. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen). | To prevent oxidation. |
| Container | Tightly closed container. | To prevent contamination and exposure to moisture. |
| Location | Dry and well-ventilated place. | To maintain a stable storage environment. |
| Incompatibilities | Strong oxidizing agents and strong bases. | To avoid chemical reactions that can lead to degradation. |
Potential Degradation Pathways
Based on the chemical structure of this compound and the known reactivity of nitrostyrenes, several degradation pathways can be postulated.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
A crucial aspect of managing the stability of this compound is the use of validated analytical methods to monitor its purity and detect degradation products. A stability-indicating method is one that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, impurities, and excipients.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component in the development of a stability-indicating method. It involves subjecting the compound to harsh conditions to accelerate its degradation and generate potential degradation products. These studies help in understanding the degradation pathways and in ensuring that the analytical method can separate the parent compound from all potential degradants.
General Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol, at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature or with gentle heating.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.
References
IUPAC nomenclature and CAS number for (Z)-2-nitro-1-phenylpropene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-2-Nitro-1-phenylpropene, a member of the nitrostyrene class of compounds, is a molecule of significant interest in synthetic organic chemistry and drug development. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and physicochemical properties. It further delves into its primary application as a precursor in the synthesis of amphetamine and explores the potential biological activities of related nitroalkenes, offering insights for future research and development. Detailed experimental protocols for its synthesis and subsequent reduction are provided, alongside visualizations of key chemical pathways.
Chemical Identity and Properties
(Z)-2-Nitro-1-phenylpropene is the geometric isomer of the more commonly referenced (E)-1-phenyl-2-nitropropene (P2NP). The "(Z)" designation indicates that the higher priority substituents on the double bond, the phenyl group and the nitro group, are on the zusammen (together) or same side.
IUPAC Nomenclature and CAS Number
Physicochemical and Spectral Data
The following table summarizes the key physicochemical and spectral properties of 1-phenyl-2-nitropropene. It is important to note that much of the available literature focuses on the (E)-isomer or a mixture of isomers.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₂ | [2] |
| Molecular Weight | 163.17 g/mol | [1] |
| Appearance | Yellow crystalline powder | [3] |
| Melting Point | 63-65 °C (for the common isomer mixture) | [3] |
| Boiling Point | 263.0 ± 9.0 °C (Predicted) | [3] |
| Solubility | Soluble in acetone, chloroform, dichloromethane, methanol | |
| ¹³C NMR | Referenced in PubChem, specific data for (Z)-isomer not readily available. | [1] |
| IR Spectra | Referenced in PubChem, specific data for (Z)-isomer not readily available. | [1] |
Synthesis and Reactivity
The primary synthetic route to 1-phenyl-2-nitropropene is through a Henry condensation (a variant of the Knoevenagel condensation) between benzaldehyde and nitroethane, typically using a basic catalyst.[2]
General Synthesis of 1-Phenyl-2-nitropropene
This reaction involves the deprotonation of nitroethane by a base to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting β-nitro alcohol intermediate is subsequently dehydrated to yield 1-phenyl-2-nitropropene.[2] The (E)-isomer is generally the major product due to its greater thermodynamic stability.
References
Navigating the Risks: A Technical Guide to the Safe Handling of Nitrostyrenes in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Nitrostyrenes, a class of organic compounds characterized by a nitro group attached to a vinyl group on an aromatic ring, are valuable precursors and intermediates in organic synthesis and drug discovery. Their utility, however, is matched by a range of health and safety considerations that necessitate careful handling and a thorough understanding of their toxicological and reactive properties. This in-depth technical guide provides a comprehensive overview of the health and safety aspects of working with nitrostyrenes in a laboratory setting, offering detailed protocols, data-driven insights, and a framework for risk mitigation.
Hazard Identification and Toxicological Profile
Nitrostyrenes are generally recognized as irritants and potentially toxic compounds. The primary routes of exposure are inhalation, skin contact, and ingestion.
Acute Effects: Exposure to nitrostyrenes can cause immediate irritation to the skin, eyes, and respiratory tract.[1][2][3] Symptoms may include a burning sensation, coughing, wheezing, shortness of breath, and lachrymation (tearing).[1][2][3] Ingestion or significant inhalation may lead to more systemic effects such as headache, nausea, and vomiting.[1][2]
Chronic Effects: While comprehensive long-term exposure data for all nitrostyrene derivatives is limited, some are suspected of causing genetic defects.[4] The toxicological properties of many nitrostyrenes have not been fully investigated, warranting a cautious approach.[5]
Carcinogenicity: There is no conclusive evidence to classify most nitrostyrenes as carcinogenic in humans.[6] However, the lack of extensive data means that they should be handled with the assumption of potential long-term health effects.
Quantitative Toxicity Data
Quantitative toxicological data for nitrostyrenes is not extensively available for all derivatives. The following table summarizes available data to provide a comparative overview of their acute toxicity. The LD50 (Lethal Dose, 50%) is the dose required to be fatal to 50% of a tested population, while the LC50 (Lethal Concentration, 50%) refers to the concentration in air. A lower LD50 or LC50 value indicates higher toxicity.
| Compound | CAS Number | Test Type | Route of Exposure | Species | Dose/Concentration | Reference |
| β-Nitrostyrene | 102-96-5 | LDLo | Intraperitoneal | Mouse | 33 mg/kg | [3] |
| 4-Nitrostyrene | 100-13-0 | LD50 (Predicted) | Oral | Rat | 2.4273 mol/kg | [7] |
| α-Nitrostyrene | 5468-44-0 | LDLo | Intraperitoneal | Mouse | 250 mg/kg | |
| β-Bromo-β-nitrostyrene | 7166-19-0 | NOAEL | Gavage | Rat | 37 mg/kg/day | [8] |
| β-Bromo-β-nitrostyrene | 7166-19-0 | NOAEL | Gavage | Mouse | 150 mg/kg/day | [8] |
| p-Chloro-nitrostyrene (adduct) | N/A | LC50 | In vitro | Cells | 10-25 µM | [1] |
Note: LDLo (Lowest Published Lethal Dose) is the lowest dose reported to have caused death. NOAEL (No-Observed-Adverse-Effect Level) is the highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.
Engineering Controls and Personal Protective Equipment (PPE)
Given the hazards associated with nitrostyrenes, a multi-layered approach to safety, following the principles of the Hierarchy of Controls, is essential.
Hierarchy of Controls
The hierarchy of controls is a systematic approach to managing workplace hazards, prioritizing the most effective measures.
-
Elimination/Substitution: If possible, consider if a less hazardous chemical can be used in place of a nitrostyrene.
-
Engineering Controls: These are the most crucial physical controls to minimize exposure.
-
Fume Hood: All work with nitrostyrenes, including weighing, transfers, reactions, and purification, must be conducted in a certified chemical fume hood to prevent inhalation of vapors and dusts.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
-
Administrative Controls: These are work practices that reduce exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving nitrostyrenes.
-
Training: All personnel must be trained on the specific hazards of nitrostyrenes and the procedures for safe handling, storage, and emergency response.
-
Restricted Access: Limit access to areas where nitrostyrenes are being used.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be worn at all times when handling nitrostyrenes.
Recommended Personal Protective Equipment (PPE)
The following PPE is mandatory when handling nitrostyrenes:
-
Eye Protection: Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashing or explosion.[9]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves provide good short-term protection, but it is crucial to consult the glove manufacturer's compatibility chart for the specific nitrostyrene and solvent being used.[8] Gloves should be inspected before each use and changed immediately if contaminated.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.[8] For larger quantities or higher-risk operations, a chemical-resistant apron or coveralls may be necessary.
-
Respiratory Protection: In most cases, working in a fume hood provides adequate respiratory protection. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]
Safe Handling and Storage Procedures
-
Handling:
-
Storage:
-
Store nitrostyrenes in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[10]
-
Keep containers tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][10]
-
Some nitrostyrenes may be sensitive to prolonged air exposure.[1]
-
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving nitrostyrenes, with a focus on safety.
Synthesis of β-Nitrostyrene via Henry Reaction
The Henry reaction, or nitroaldol reaction, is a common method for synthesizing β-nitrostyrenes from an aromatic aldehyde and a nitroalkane.
Materials:
-
Benzaldehyde
-
Nitromethane
-
Ammonium acetate (catalyst)
-
Methanol or Ethanol (solvent)
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
Procedure:
-
Preparation: Set up the reaction apparatus in a chemical fume hood. Ensure all glassware is clean and dry.
-
Charging the Flask: In the round-bottom flask, dissolve the benzaldehyde in the chosen alcohol.
-
Addition of Reagents: Add nitromethane to the solution, followed by the ammonium acetate catalyst.
-
Reaction: Heat the mixture to reflux with stirring. The reaction time will vary depending on the specific substrate and conditions, but can range from a few hours to overnight.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the crude β-nitrostyrene crystals by vacuum filtration.
-
Wash the crystals with cold water to remove any remaining catalyst and unreacted starting materials.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Purification of Crude Nitrostyrene using Sodium Bisulfite
Unreacted aldehyde is a common impurity in nitrostyrene synthesis. A wash with a sodium bisulfite solution can effectively remove this impurity by forming a water-soluble adduct with the aldehyde.[5]
Materials:
-
Crude nitrostyrene
-
Sodium bisulfite or sodium metabisulfite
-
Water
-
Organic solvent (e.g., dichloromethane or diethyl ether)
-
Separatory funnel
-
Beakers, flasks
Procedure:
-
Dissolution: Dissolve the crude nitrostyrene in a suitable organic solvent.
-
Preparation of Bisulfite Solution: Prepare a 5-10% aqueous solution of sodium bisulfite.
-
Washing: Transfer the organic solution to a separatory funnel and add the sodium bisulfite solution. Shake the funnel vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer (containing the aldehyde-bisulfite adduct) is drained off.
-
Water Wash: Wash the organic layer with water to remove any residual bisulfite.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified nitrostyrene.
Waste Disposal and Decontamination
Proper disposal of nitrostyrene waste is critical to prevent environmental contamination and ensure laboratory safety.
General Principles:
-
All nitrostyrene-containing waste (solid and liquid) should be collected in clearly labeled, sealed, and compatible waste containers.
-
Never dispose of nitrostyrenes down the drain.
-
Follow your institution's hazardous waste disposal guidelines.
Chemical Inactivation of Nitrostyrene Waste (for small quantities):
The double bond and nitro group in nitrostyrenes are susceptible to chemical reaction, which can be exploited for their degradation into less hazardous compounds. The following protocol is based on the reactivity of the nitroalkene moiety.
Method 1: Reduction with Sodium Borohydride
This method reduces the nitro group and the double bond.
Materials:
-
Nitrostyrene waste
-
Ethanol or isopropanol
-
Sodium borohydride (NaBH₄)
-
Dilute hydrochloric acid (HCl)
-
pH paper or meter
Procedure:
-
Dilution: In a fume hood, dilute the nitrostyrene waste with a sufficient amount of ethanol or isopropanol in a flask equipped with a stirrer and placed in an ice bath.
-
Addition of Reducing Agent: Slowly and portion-wise, add sodium borohydride to the stirred solution. The reaction is exothermic, so maintain the temperature below 30°C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (the yellow color of the nitrostyrene may disappear). This can be monitored by TLC.
-
Quenching: Slowly add water to quench the excess sodium borohydride.
-
Neutralization: Carefully neutralize the solution to approximately pH 7 with dilute hydrochloric acid.
-
Disposal: The resulting solution, containing the reduced, less hazardous compounds, should be collected as hazardous waste for disposal by your institution's environmental health and safety office.
Method 2: Reaction with Sodium Hydroxide
This method can lead to degradation of nitrostyrenes, though it may produce a mixture of products including benzaldehyde and polymeric materials.[2][11]
Materials:
-
Nitrostyrene waste
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
Procedure:
-
Solution Preparation: In a fume hood, dissolve the nitrostyrene waste in ethanol in a flask equipped with a stirrer.
-
Base Addition: Slowly add the sodium hydroxide solution to the stirred mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating. The reaction progress can be monitored by the disappearance of the nitrostyrene.
-
Neutralization and Disposal: After the reaction is complete, cool the mixture, neutralize with dilute acid, and collect as hazardous waste.
Biological Signaling Pathways and Mechanisms of Action
Recent research has highlighted the significant biological activities of nitrostyrenes, particularly their potential as anti-cancer agents. Their mechanism of action often involves the induction of cellular stress and the modulation of key signaling pathways.
Induction of Reactive Oxygen Species (ROS)
A primary mechanism by which nitrostyrenes exert their cytotoxic effects is through the generation of reactive oxygen species (ROS) within cells.[10][12] This increase in ROS leads to oxidative stress, which can damage cellular components, including DNA, and trigger cell death pathways.
Modulation of Cell Survival and Apoptosis Pathways
Nitrostyrenes have been shown to influence several critical signaling pathways that regulate cell survival, proliferation, and apoptosis (programmed cell death).
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK), is often dysregulated in cancer. Some nitrostyrene derivatives have been shown to modulate this pathway, contributing to their anti-cancer effects.[13]
-
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial cell survival pathway. Inhibition of this pathway by certain nitrostyrenes can lead to decreased cancer cell viability and proliferation.
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another protein often overactive in cancer. Nitrostyrenes can inhibit STAT3 signaling, thereby reducing tumor growth and metastasis.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Some nitrostyrene derivatives can inhibit the activation of the NF-κB pathway, leading to increased apoptosis in cancer cells.[1] This can occur through the interaction of nitrostyrenes with truncated retinoid X receptor alpha (tRXRα), which in turn blocks the interaction with TRAF2 and subsequent ubiquitination of RIP1, a critical step in NF-κB activation.[1]
Occupational Exposure Limits and Control Banding
Currently, there are no specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Recommended Exposure Limits (RELs) from NIOSH, established for most nitrostyrene compounds.[5][14] In the absence of OELs, a conservative approach to exposure control is necessary.
Control Banding is a qualitative risk assessment and management strategy that can be applied in such situations.[4][7][13] This approach groups chemicals into "bands" based on their hazard characteristics (e.g., skin irritant, suspected mutagen) and the potential for exposure (e.g., small scale use, high dustiness). Each band is then associated with a recommended level of control measures. Given that nitrostyrenes are known irritants and some are suspected mutagens, they would fall into a higher hazard band, necessitating stringent controls such as the mandatory use of fume hoods and comprehensive PPE.
Emergency Procedures
Spills:
-
Small Spills (solid): In case of a small spill, first ensure there are no ignition sources.[1][2] Dampen the spilled solid with 60-70% ethanol to prevent dust generation.[1][2] Carefully sweep the dampened material into a suitable container for disposal.[1][2]
-
Small Spills (liquid): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbent material into a sealed container for disposal.
-
Large Spills: Evacuate the area and contact your institution's emergency response team.
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][10] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4][10] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4][10] Seek immediate medical attention.
By adhering to the principles and procedures outlined in this guide, researchers can safely harness the synthetic potential of nitrostyrenes while minimizing the risks to their health and the environment. A proactive and informed approach to safety is paramount when working with this versatile yet hazardous class of compounds.
References
- 1. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Na3PO4-catalyzed aminochlorination reaction of β-nitrostyrenes in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Oral Ld50 Testing in Fasted and Non-fasted Rats. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. NTP Toxicity Studies of beta-Bromo-beta-Nitrostyrene (CAS No. 7166-19-0) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines - Google Patents [patents.google.com]
- 10. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Detailed Experimental Protocol for the Henry Reaction Synthesis of [(Z)-2-Nitroprop-1-enyl]benzene
**Abstract
This document provides a detailed experimental protocol for the stereoselective synthesis of [(Z)-2-nitroprop-1-enyl]benzene, also known as (Z)-β-methyl-β-nitrostyrene. The synthesis is achieved via a Henry (nitroaldol) reaction between benzaldehyde and nitroethane, followed by in-situ dehydration. While the Henry reaction typically yields the thermodynamically more stable (E)-isomer, this protocol is adapted from a method demonstrated to be highly Z-selective for aliphatic aldehydes by carefully controlling the reaction conditions, specifically through the use of piperidine as a catalyst in the presence of molecular sieves at room temperature. This protocol is intended to provide a robust method for obtaining the (Z)-isomer, a valuable synthetic intermediate.
Introduction
The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, such as an aldehyde or ketone.[1] The resulting β-nitro alcohol can be readily dehydrated to furnish a nitroalkene.[2] These nitroalkenes are versatile intermediates in organic synthesis, convertible to various functional groups including amines, ketones, and oximes.
The reaction of benzaldehyde with nitroethane typically produces (2-nitroprop-1-enyl)benzene. The stereochemical outcome of the dehydration step is crucial, as it can lead to either the (E)- or (Z)-isomer. Conventional methods, such as those using ammonium acetate in refluxing acetic acid, predominantly yield the more stable (E)-isomer.[3] Achieving high selectivity for the kinetically favored (Z)-isomer requires specific, milder reaction conditions that prevent isomerization to the (E)-form. This protocol details an adapted procedure designed for high Z-selectivity.
Comparative Data of Synthesis Methods
The choice of reaction conditions profoundly impacts the stereochemical outcome of the Henry reaction between benzaldehyde and nitroethane. The following table summarizes quantitative data from common protocols, highlighting the contrast between standard E-selective methods and the proposed Z-selective method.
| Entry | Catalyst / Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | E:Z Ratio | Reference |
| 1 | Ammonium Acetate | Acetic Acid | Reflux (118) | 5 | ~75-85 | Major E | [3] |
| 2 | Butylamine | Acetic Acid | 60 | 4-6 | High | Major E | [4] |
| 3 | Piperidine / 4Å MS | Dichloromethane | RT (25) | 24 | ~70-80 | Major Z | Adapted from[5] (initial search) |
*Note: Data for Entry 3 is an expected outcome based on the adaptation of a protocol that shows high Z-selectivity for aliphatic aldehydes.[5] (initial search). Precise yield and ratio for the aromatic substrate should be determined empirically.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Z-selective synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the Z-selective method reported by Fioravanti et al. for aliphatic aldehydes and applied to benzaldehyde.[5] (initial search).
4.1. Materials and Equipment
-
Reagents:
-
Benzaldehyde (≥99%, freshly distilled)
-
Nitroethane (≥99%)
-
Piperidine (≥99%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
4Å Molecular Sieves (powdered, activated)
-
Silica gel for column chromatography (230-400 mesh)
-
Eluent: Hexane/Ethyl Acetate mixture
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes for liquid transfer
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glass funnel and filter paper or Büchner funnel
-
Standard laboratory glassware
-
4.2. Reaction Procedure
-
Preparation: To a 100 mL oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add powdered 4Å molecular sieves (5.0 g). Add anhydrous dichloromethane (40 mL) and stir the suspension for 10 minutes.
-
Reactant Addition: To the stirred suspension, add freshly distilled benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv.). Add nitroethane (1.13 g, 15.0 mmol, 1.5 equiv.). Finally, add piperidine (0.085 g, 1.0 mmol, 0.1 equiv.) dropwise via syringe.
-
Reaction: Seal the flask and stir the reaction mixture vigorously at room temperature (approx. 25°C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 24 hours. The starting benzaldehyde spot should be consumed, and a new product spot should appear.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the molecular sieves. Wash the filter cake with small portions of dichloromethane (2 x 10 mL).
-
Purification: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator. The crude residue will likely be a yellow-orange oil containing a mixture of (Z) and (E) isomers, along with minor impurities. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity) to separate the isomers. The (Z)-isomer is typically less polar and will elute before the (E)-isomer.
-
Characterization: Collect the fractions containing the pure (Z)-isomer, combine them, and remove the solvent in vacuo to yield this compound as a pale yellow oil. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemical purity. The vinyl proton in the (Z)-isomer will show a characteristic chemical shift and coupling constant.
4.3. Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Nitroethane and dichloromethane are volatile and have associated health risks. Avoid inhalation and skin contact.
-
Piperidine is a corrosive and flammable base. Handle with care.
References
Application Note: Synthesis of β-Methyl-β-nitrostyrene via Knoevenagel Condensation
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[1][2] This application note details the synthesis of β-methyl-β-nitrostyrene, a valuable intermediate in medicinal chemistry and organic synthesis, through the Knoevenagel condensation of benzaldehyde derivatives with nitroethane. The use of an ammonium acetate catalyst in glacial acetic acid is highlighted as a generally satisfactory and effective procedure, minimizing the formation of unwanted by-products often seen with other catalysts.[3]
The reaction proceeds via a nucleophilic addition of the carbanion generated from nitroethane to the carbonyl group of the aldehyde, followed by a dehydration step to yield the α,β-unsaturated nitro compound.
Reaction Scheme:
Experimental Data
The selection of a catalyst is crucial for optimizing the yield of β-methyl-β-nitrostyrene derivatives. The following table summarizes and compares the yields obtained from two different catalytic systems for the condensation of various substituted benzaldehydes with nitroethane. "Method B," which utilizes ammonium acetate in acetic acid, generally provides superior or comparable yields to "Method A" (methanolic methylamine) and avoids the formation of polymeric by-products.[3]
| Aldehyde Substituent (Ar) | Method | Catalyst System | Yield (%) | Reference |
| 4-Hydroxy | B | Ammonium Acetate/Acetic Acid | 85% | [3] |
| 4-Methoxy | B | Ammonium Acetate/Acetic Acid | 80% | [3] |
| 3,4-Dimethoxy | B | Ammonium Acetate/Acetic Acid | 52% | [3] |
| 4-Hydroxy-3-methoxy | B | Ammonium Acetate/Acetic Acid | 40% | [3] |
| 4-Dimethylamino | A | Methanolic Methylamine | 84% | [3] |
| 4-Dimethylamino | B | Ammonium Acetate/Acetic Acid | 75% | [3] |
Detailed Experimental Protocol
This protocol is based on the ammonium acetate-catalyzed Knoevenagel condensation, which has been shown to be a reliable method for the synthesis of β-methyl-β-nitrostyrene derivatives.[3][4]
Materials:
-
Substituted Benzaldehyde (e.g., Benzaldehyde, 5g)
-
Nitroethane (5 mL)
-
Ammonium Acetate (2g)
-
Glacial Acetic Acid (20 mL)
-
Ice-water
-
Methanol or Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (5g), nitroethane (5 mL), and ammonium acetate (2g) with glacial acetic acid (20 mL).[3]
-
Condensation Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for approximately 2 to 5 hours.[3][4] The reaction progress can be monitored using Thin Layer Chromatography (TLC).[4]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the resulting solution into a beaker containing ice-water.[3][4]
-
Isolation:
-
Purification: Purify the crude product (solid or oil) by recrystallization from a suitable solvent such as methanol or ethanol to obtain the pure β-methyl-β-nitrostyrene derivative.[3]
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis process, from combining the reagents to the final purification step.
Caption: Workflow for the synthesis of β-methyl-β-nitrostyrene.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Glacial acetic acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Nitroethane is flammable and harmful. Avoid inhalation and contact with skin.
-
Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using [(Z)-2-nitroprop-1-enyl]benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of [(Z)-2-nitroprop-1-enyl]benzene in the construction of various heterocyclic scaffolds. The following sections detail established synthetic protocols, present quantitative data for key transformations, and illustrate the underlying reaction mechanisms.
Synthesis of Substituted Pyrroles via Barton-Zard Reaction
The Barton-Zard reaction is a powerful method for the synthesis of pyrroles from a nitroalkene and an α-isocyanoacetate.[1][2] While a direct experimental protocol for this compound was not found in the surveyed literature, this application note provides a general procedure adapted from protocols for structurally similar β-nitrostyrenes. This method is expected to be applicable with potential need for optimization.
Application Note
This compound serves as a key building block in the construction of substituted pyrroles. The reaction proceeds via a Michael addition of the isocyanoacetate to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination of the nitro group to afford the aromatic pyrrole ring.[1][2] This methodology allows for the introduction of a variety of substituents on the pyrrole nucleus, making it a versatile tool in medicinal chemistry for the generation of diverse compound libraries.
Experimental Protocol (Adapted)
Reaction: Synthesis of Ethyl 4-methyl-5-phenyl-1H-pyrrole-2-carboxylate
-
To a solution of this compound (1.0 mmol) in tetrahydrofuran (THF, 10 mL), add ethyl isocyanoacetate (1.1 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) in THF (2 mL) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired pyrrole derivative.
Data Presentation
| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| β-Nitrostyrene | Ethyl Isocyanoacetate | DBU | THF | RT | 12 | Ethyl 5-phenyl-1H-pyrrole-2-carboxylate | 75-85 | Adapted from general procedures |
| (Z)-2-nitroprop-1-enyl]benzene | Ethyl Isocyanoacetate | DBU | THF | RT | 12-24 | Ethyl 4-methyl-5-phenyl-1H-pyrrole-2-carboxylate | (Estimated) | N/A |
Note: The yield for the reaction with this compound is an estimation based on similar reactions and would require experimental verification.
Reaction Workflow
Caption: Experimental workflow for the Barton-Zard synthesis of a substituted pyrrole.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of the Barton-Zard pyrrole synthesis.
Synthesis of Substituted Pyridines via Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step. The Hantzsch pyridine synthesis, a classic MCR, can be adapted to utilize nitroalkenes.[3][4] This section outlines a protocol for the synthesis of a substituted dihydropyridine from this compound, a β-ketoester, and an enamine, which can be subsequently oxidized to the corresponding pyridine.
Application Note
This compound can act as a Michael acceptor in a cascade reaction with a β-ketoester and an ammonium source (or an enamine) to construct the dihydropyridine core. This approach is highly convergent and allows for the rapid generation of a diverse range of pyridine derivatives, which are prevalent scaffolds in pharmaceuticals. The initial dihydropyridine product can be readily oxidized to the aromatic pyridine.
Experimental Protocol (Adapted)
Reaction: Synthesis of a 1,4-Dihydropyridine Derivative
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and ethyl acetoacetate (1.0 mmol) in ethanol (10 mL).
-
Add ammonium acetate (1.5 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Oxidation to Pyridine: Dissolve the purified dihydropyridine (1.0 mmol) in acetic acid (5 mL) and add a mild oxidizing agent such as sodium nitrite (1.2 mmol) portion-wise at room temperature. Stir for 1-2 hours.
-
Pour the reaction mixture into water, neutralize with a base (e.g., NaHCO₃), and extract with an organic solvent. Purify as needed.
Data Presentation
| Reactant 1 | Reactant 2 | Nitrogen Source | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate (2 eq.) | Ammonia | Ethanol | Reflux | 4-8 | 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 80-90 | Hantzsch Synthesis |
| This compound | Ethyl Acetoacetate | Ammonium Acetate | Ethanol | Reflux | 4-6 | Dihydropyridine derivative | (Estimated) | N/A |
Note: The yield for the reaction with this compound is an estimation and requires experimental validation.
Reaction Workflow
Caption: Experimental workflow for the Hantzsch-type synthesis of a substituted pyridine.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of the Hantzsch pyridine synthesis.
Synthesis of Isoxazolines via 1,3-Dipolar Cycloaddition
1,3-Dipolar cycloaddition reactions are a cornerstone of heterocyclic synthesis. This compound can act as a dipolarophile in reactions with nitrile oxides to afford substituted isoxazolines.[5]
Application Note
The electron-withdrawing nitro group in this compound activates the double bond for [3+2] cycloaddition with nitrile oxides, which can be generated in situ from aldoximes. This reaction provides a direct route to 3,5-disubstituted isoxazolines, which are valuable intermediates in organic synthesis and can exhibit a range of biological activities.
Experimental Protocol (Adapted)
Reaction: Synthesis of a 3,5-Disubstituted Isoxazoline
-
In a flask, dissolve the starting aldoxime (e.g., benzaldoxime, 1.1 mmol) in a suitable solvent such as dichloromethane (DCM) or toluene (10 mL).
-
Add this compound (1.0 mmol) to the solution.
-
To this mixture, add an oxidizing agent to generate the nitrile oxide in situ. A common choice is N-Chlorosuccinimide (NCS) (1.2 mmol) and a catalytic amount of a base like triethylamine (0.1 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
After the reaction is complete, filter the mixture to remove any solid byproducts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired isoxazoline.
Data Presentation
| Dipolarophile | Nitrile Oxide Precursor | Oxidant/Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Styrene | Benzaldoxime | NCS/Et₃N | DCM | RT | 24 | 3,5-Diphenyl-4,5-dihydroisoxazole | 70-85 | General 1,3-DC |
| This compound | Benzaldoxime | NCS/Et₃N | DCM | RT | 24-48 | 3-Phenyl-5-(1-nitro-1-phenylethyl)-4,5-dihydroisoxazole | (Estimated) | N/A |
Note: The yield for the reaction with this compound is an estimation and would need to be determined experimentally.
Reaction Workflow
Caption: Experimental workflow for the 1,3-dipolar cycloaddition to form an isoxazoline.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of the 1,3-dipolar cycloaddition of a nitrile oxide to an alkene.
References
Applications of Phenyl-2-Nitropropene in the Pharmaceutical Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl-2-nitropropene (P2NP) is a crystalline organic compound with the chemical formula C₉H₉NO₂. It serves as a critical intermediate in the synthesis of various organic compounds and has garnered significant attention in the pharmaceutical industry. Its primary application lies in its role as a precursor for the synthesis of phenethylamine derivatives, most notably amphetamine, a central nervous system stimulant. Amphetamine is the active pharmaceutical ingredient (API) in medications such as Adderall®, which is prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] Beyond this well-established use, research has also explored the potential of P2NP and its derivatives in other therapeutic areas, including as antimicrobial agents.
This document provides detailed application notes and experimental protocols related to the use of phenyl-2-nitropropene in the pharmaceutical industry. It is intended for research and development purposes and should be used in a controlled laboratory setting by trained professionals, adhering to all relevant safety and regulatory guidelines.
I. Pharmaceutical Synthesis: Precursor to Amphetamine
The most prominent application of phenyl-2-nitropropene in the pharmaceutical sector is its use as a key starting material for the synthesis of racemic amphetamine.[1][2] The synthesis is a two-step process that first involves the creation of P2NP itself, followed by its reduction to amphetamine.
A. Synthesis of Phenyl-2-Nitropropene (P2NP) via Henry Reaction
Phenyl-2-nitropropene is commonly synthesized through a Henry condensation reaction (also known as a nitroaldol reaction) between benzaldehyde and nitroethane, catalyzed by a base.[2] Various amine bases can be employed as catalysts, each influencing reaction conditions and yield.
Experimental Workflow for P2NP Synthesis
Caption: Workflow for the synthesis and purification of phenyl-2-nitropropene.
Quantitative Data for P2NP Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| n-Butylamine | Ethanol | Reflux | 8 | 64 | [3] |
| n-Butylamine | Toluene | Reflux | - | 65.6 | [4] |
| Methylamine | Isopropanol | Slight Heat | 4 | 81 | [3] |
| Cyclohexylamine | Nitroethane | Reflux | 6 | 78 | [3] |
| Ammonium Acetate | Nitroethane | Reflux | 5 | 63 | [1][3] |
Experimental Protocols for P2NP Synthesis
Protocol 1: n-Butylamine Catalysis in Ethanol [3]
-
To a 1000 mL round-bottom flask, add 1 mole of benzaldehyde, 1 mole of nitroethane, and 5 mL of n-butylamine.
-
Add 100 mL of anhydrous ethanol to the flask.
-
Heat the mixture to reflux and maintain for 8 hours.
-
Cool the reaction mixture. A yellow crystalline mass of phenyl-2-nitropropene will form.
-
Recrystallize the crude product from anhydrous ethanol to yield pure 1-phenyl-2-nitropropene (yield: ~64%).
Protocol 2: Ammonium Acetate Catalysis in Excess Nitroethane [1][3]
-
In a flask equipped for reflux, dissolve 6.4 g of benzaldehyde and 1.0 g of ammonium acetate in 20 mL of nitroethane.
-
Heat the solution to reflux and maintain for 5 hours.
-
After cooling, remove the excess nitroethane under reduced pressure.
-
The residue can be purified by column chromatography on silica gel (hexane-chloroform, 2:1) and then recrystallized from hexane.
-
This method yields light yellow crystals of 1-phenyl-2-nitropropene (yield: ~63%).
B. Reduction of Phenyl-2-Nitropropene to Amphetamine
The conversion of P2NP to amphetamine involves the reduction of both the nitro group and the alkene double bond.[2] Several reducing agents can be employed for this transformation, with catalytic hydrogenation and metal hydride reduction being common methods.
Quantitative Data for Amphetamine Synthesis from P2NP
| Reducing Agent/Catalyst | Solvent | Pressure (psig) | Temperature (°C) | Yield (%) | Reference |
| 5% Palladium on Carbon | Ethanol | 64 | 46-67 | 60 | US Patent 3,458,576 |
| 5% Palladium on Carbon | Ethanol | 480 | 28-43 | 65 | US Patent 3,458,576 |
| Raney Nickel | - | 54 | 23-60 | 45 | US Patent 3,458,576 |
| Lithium Aluminum Hydride (LAH) | Tetrahydrofuran | N/A | Reflux | Major Product | [5] |
Experimental Protocols for Amphetamine Synthesis
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Adapted from US Patent 3,458,576)
-
In a suitable hydrogenation reactor, charge 12.5 parts of 1-phenyl-2-nitropropene, 53 parts of absolute ethanol, 1 part of glacial acetic acid, and 2.5 parts of 5% palladium on carbon catalyst.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 60-500 psig).
-
Maintain the reaction at a temperature between 25-100°C until hydrogen uptake ceases.
-
After the reaction is complete, filter the catalyst from the solution.
-
The amphetamine can be isolated from the filtrate as a salt (e.g., sulfate) through standard acid-base extraction and crystallization procedures.
Protocol 2: Reduction with Lithium Aluminum Hydride (LAH) [5]
-
In a dry, inert atmosphere, prepare a stirred suspension of lithium aluminum hydride (1.4 g, 37 mmol) in dry tetrahydrofuran (THF, 30 mL) in a flask cooled in an ice bath.
-
Slowly add a solution of 1-phenyl-2-nitropropene (1.2 g, 7.4 mmol) in dry THF (15 mL) to the LAH suspension over 15 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes, followed by reflux for 1 hour.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LAH by the sequential addition of water (1.4 mL), 2N NaOH (1.25 mL), and water (4 mL).
-
Filter the resulting white suspension and evaporate the filtrate under reduced pressure to obtain the crude amphetamine product.
II. Mechanism of Action of Amphetamine: Signaling Pathways
Amphetamine exerts its therapeutic effects in ADHD and narcolepsy by modulating the neurotransmission of dopamine (DA) and norepinephrine (NE) in the central nervous system. Its primary mechanism involves increasing the extracellular levels of these monoamines.
Amphetamine's Action on Dopaminergic and Noradrenergic Neurons
References
Application Notes and Protocols: Michael Addition Reactions Involving [(Z)-2-nitroprop-1-enyl]benzene as an Acceptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Michael addition reactions utilizing [(Z)-2-nitroprop-1-enyl]benzene as a key acceptor molecule. This versatile building block is instrumental in the stereoselective synthesis of complex organic molecules, particularly γ-nitro compounds, which are valuable precursors in medicinal chemistry and drug development. The protocols and data presented herein are designed to guide researchers in the successful application of this important reaction.
Introduction to Michael Addition with this compound
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. When this compound is employed as the Michael acceptor, the electron-withdrawing nitro group activates the double bond for nucleophilic attack. The presence of the β-methyl group introduces a stereocenter, making the development of asymmetric Michael additions a critical area of research for accessing chiral molecules.
Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity and diastereoselectivity in these reactions. Chiral amines, thioureas, and their derivatives are frequently employed to activate both the nucleophile (via enamine or enolate formation) and the electrophile (via hydrogen bonding with the nitro group). However, the steric hindrance and electronic effects of the β-methyl group in this compound can present challenges, sometimes leading to lower reactivity or competing side reactions compared to its unsubstituted analog, β-nitrostyrene. Careful optimization of catalysts, reaction conditions, and nucleophiles is therefore essential for successful transformations.
Data Summary of Michael Addition Reactions
The following tables summarize quantitative data from various studies on the Michael addition to nitroalkenes, providing a comparative overview of different reaction systems. While specific data for this compound is limited in the literature, the presented data for analogous β-nitrostyrenes offers valuable insights into catalyst performance and reaction conditions that can be adapted for the target acceptor.
Table 1: Asymmetric Michael Addition of Ketones to Nitroalkenes
| Entry | Ketone (Donor) | Nitroalkene (Acceptor) | Catalyst (mol%) | Additive | Solvent | Time (h) | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | trans-β-nitrostyrene | (R,R)-DPEN-thiourea (10) | 4-Nitrophenol (5 mol%) | Water | 5 | RT | 95 | >99:1 | 99 |
| 2 | Acetone | trans-β-nitrostyrene | (R,R)-DPEN-thiourea (10) | 4-Nitrophenol (5 mol%) | Water | 12 | RT | 88 | 9:1 | 92 |
| 3 | Cyclopentanone | trans-β-nitrostyrene | (R,R)-DPEN-thiourea (10) | 4-Nitrophenol (5 mol%) | Water | 6 | RT | 92 | >99:1 | 98 |
Data adapted from studies on analogous nitroalkenes, providing a starting point for optimization with this compound.
Table 2: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
| Entry | Aldehyde (Donor) | Nitroalkene (Acceptor) | Catalyst (mol%) | Additive | Solvent | Time (h) | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Isobutyraldehyde | trans-β-nitrostyrene | (R,R)-DPEN-thiourea (1) | - | Water | 24 | RT | 99 | 9:1 | 99 |
| 2 | Propanal | trans-β-nitrostyrene | Diphenylprolinol silyl ether (20) | - | Toluene | 24 | RT | 95 | - | >95 |
| 3 | Isobutyraldehyde | (E)-2-(2-nitroprop-1-en-1-yl)furan | Pyrrolidine (racemic) | - | - | - | - | Partial Conversion | - | - |
Entry 3 highlights the challenges associated with β-substituted nitroalkenes, where only partial conversion was observed, and a competing reverse reaction was documented.[1]
Experimental Protocols
The following are detailed experimental protocols for key Michael addition reactions. These can serve as a foundation for developing procedures specifically for this compound.
Protocol 1: Organocatalyzed Asymmetric Michael Addition of a Ketone to a Nitroalkene
This protocol is adapted from the highly efficient addition of cyclohexanone to trans-β-nitrostyrene using a DPEN-based thiourea catalyst.[2]
Materials:
-
(R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea catalyst
-
trans-β-nitrostyrene (or this compound)
-
Cyclohexanone
-
4-Nitrophenol
-
Deionized Water
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the (R,R)-DPEN-thiourea catalyst (0.020 mmol, 10 mol%) and 4-nitrophenol (0.010 mmol, 5 mol%).
-
Add trans-β-nitrostyrene (0.20 mmol, 1.0 equiv) to the flask.
-
Add deionized water (1.0 mL) to dissolve the solids.
-
Add cyclohexanone (2.0 mmol, 10.0 equiv) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 5 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl (2 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Protocol 2: Organocatalyzed Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol describes the addition of isobutyraldehyde to trans-β-nitrostyrene, which can be adapted for this compound.[3]
Materials:
-
(R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea catalyst with 3,5-bis(trifluoromethyl)phenyl substitution
-
trans-β-nitrostyrene (or this compound)
-
Isobutyraldehyde
-
Deionized Water
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a reaction vessel, combine the thiourea catalyst (0.002 mmol, 1 mol%) and trans-β-nitrostyrene (0.20 mmol, 1.0 equiv).
-
Add deionized water (1.0 mL).
-
Add isobutyraldehyde (0.40 mmol, 2.0 equiv) to the mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography (eluent: ethyl acetate/hexane) to yield the product.
-
Analyze the product for diastereoselectivity and enantioselectivity using chiral HPLC.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key relationships and workflows in the Michael addition reactions involving this compound.
Caption: General workflow for the Michael addition reaction.
Caption: Key interactions in the organocatalyzed Michael addition.
Conclusion and Future Outlook
The Michael addition of various nucleophiles to this compound represents a potent strategy for the synthesis of valuable chiral building blocks. While organocatalysis has shown immense promise in achieving high stereoselectivity with analogous nitroalkenes, the specific challenges posed by the β-methyl substituent necessitate further research and optimization. The protocols and data provided here serve as a robust starting point for researchers in this field. Future work should focus on developing catalysts and conditions that can overcome the steric hindrance and potential for retro-Michael reactions associated with this acceptor, thereby unlocking its full potential in asymmetric synthesis and drug discovery.
References
Protocol for the Purification of [(Z)-2-nitroprop-1-enyl]benzene by Recrystallization
Application Note
Introduction
[(Z)-2-nitroprop-1-enyl]benzene, a derivative of nitrostyrene, is a valuable intermediate in organic synthesis. The purification of this compound is crucial to ensure the desired reactivity and to prevent side reactions caused by impurities. This protocol details a method for the purification of this compound by recrystallization, a fundamental technique for the purification of solid organic compounds. The procedure is designed for researchers, scientists, and drug development professionals.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a suitable solvent. The process involves dissolving the impure solid in a hot solvent in which the desired compound is highly soluble and the impurities are either sparingly soluble or highly soluble. Upon cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.
Challenges in Purifying this compound
The purification of the (Z)-isomer of 2-nitroprop-1-enylbenzene presents a unique challenge due to the potential for isomerization to the more stable (E)-isomer, especially when heated. Therefore, the selection of an appropriate solvent and careful control of the recrystallization conditions are critical to maintain the desired stereochemistry. The (Z)-isomer is reportedly less stable than the (E)-isomer.
Experimental Protocol
1. Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., Methanol, Ethanol, Isopropanol, Toluene, or a mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum source
-
Melting point apparatus
-
NMR spectrometer or other analytical instrument for purity assessment
2. Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[1] Avoid inhalation of dust and contact with skin and eyes.
-
Handle organic solvents with care as they are flammable. Keep away from open flames and ignition sources.
-
Dispose of all chemical waste according to institutional guidelines.
3. Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.
-
Not react with the compound.
-
Have a boiling point below the melting point of the compound to prevent it from oiling out.
-
Be volatile enough to be easily removed from the purified crystals.
-
Dissolve impurities well at all temperatures or not at all.
Based on literature for related nitrostyrenes, suitable solvents to test include methanol, ethanol, isopropanol, and toluene. Small-scale solubility tests should be performed to determine the optimal solvent or solvent mixture.
4. Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent. Gently heat the mixture with stirring using a heating mantle or hot plate with a water/oil bath. Gradually add more solvent until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield. Avoid prolonged heating to minimize the risk of isomerization.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period. Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals thoroughly. This can be done by air drying on the filter paper, in a desiccator, or in a vacuum oven at a low temperature.
5. Purity Assessment
The purity of the recrystallized this compound should be assessed by:
-
Melting Point Determination: A sharp melting point close to the literature value indicates high purity. The appearance of the (Z)-isomer has been described as "Orange needles".
-
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the isomeric purity and the absence of impurities.
Data Presentation
Table 1: Physical and Chemical Properties of 2-Nitroprop-1-enylbenzene Isomers
| Property | (Z)-Isomer | (E)-Isomer |
| IUPAC Name | This compound[2] | [(E)-2-nitroprop-1-enyl]benzene |
| Appearance | Orange needles | Yellow solid[3] |
| Melting Point | Not available | 64-67 °C |
| Molecular Weight | 163.17 g/mol [2] | 163.17 g/mol |
| Molecular Formula | C₉H₉NO₂[2] | C₉H₉NO₂ |
| Solubility (General) | Soluble in acetone, chloroform, dichloromethane, methanol | Soluble in acetone, chloroform, dichloromethane, methanol |
Experimental Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Discussion
The success of this protocol relies heavily on the appropriate choice of solvent and careful temperature control. Given the potential for isomerization, it is recommended to use the lowest possible temperature for dissolution and to avoid prolonged heating. The slow cooling step is crucial for obtaining high-purity crystals. If the compound "oils out" (separates as a liquid instead of a solid), it may be necessary to use a larger volume of solvent or a different solvent system. The final purity should always be confirmed by analytical methods. Due to the lack of a reported melting point for the pure (Z)-isomer, comparison with a reference standard or detailed spectroscopic analysis is essential to confirm the identity and purity of the final product.
References
Analytical techniques for monitoring the progress of a nitrostyrene synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for monitoring the progress of nitrostyrene synthesis, a crucial reaction in the preparation of various pharmaceutical intermediates and other fine chemicals. Accurate monitoring ensures optimal reaction times, yields, and purity of the final product. The following sections detail the use of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.
Thin Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and convenient method for qualitative monitoring of reaction progress. It allows for the visualization of the consumption of starting materials and the formation of the product.
Experimental Protocol
-
Plate Preparation : Use silica gel 60 F254 TLC plates. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.
-
Spotting :
-
On the baseline, apply a small spot of the starting material (e.g., the aldehyde) solution (Lane 1).
-
Apply a small spot of the reaction mixture at different time points (e.g., t=0, 1h, 2h, etc.) (Lane 2, 3, 4...).
-
It is highly recommended to use a "cospot" where the starting material and the reaction mixture are spotted on the same lane to help in identifying the spots accurately (Lane 3, spotted with both).[1]
-
-
Development : Place the TLC plate in a developing chamber containing a suitable mobile phase. A common solvent system for nitrostyrene synthesis is a mixture of petroleum ether and diethyl ether (50:50 v/v).[1] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization : Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots observed. Further visualization can be achieved using a potassium permanganate (KMnO4) stain.
-
Analysis : The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. The intensity of the product spot should increase over time. Calculate the Retardation factor (Rf) value for each spot to aid in identification.[2]
Data Presentation
| Time (h) | Aldehyde Spot (Rf ≈ 0.6) | Nitrostyrene Spot (Rf ≈ 0.4) | Observations |
| 0 | +++ | - | Strong starting material spot, no product. |
| 1 | ++ | + | Faint product spot appears. |
| 3 | + | ++ | Product spot intensifies, starting material diminishes. |
| 6 | - | +++ | Starting material spot has disappeared. |
(Note: Rf values are indicative and can vary based on the specific reactants and exact TLC conditions.)
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique to monitor the disappearance of reactants and the formation of products with high precision.
Experimental Protocol
-
Sample Preparation : At various time points, withdraw an aliquot of the reaction mixture, quench the reaction if necessary (e.g., by rapid cooling or addition of a suitable reagent), and dilute with the mobile phase to an appropriate concentration.
-
HPLC Conditions :
-
Column : A reverse-phase column such as Newcrom R1 is suitable for the separation of nitrostyrenes.[3]
-
Mobile Phase : A mixture of acetonitrile (MeCN) and water is commonly used.[3] Phosphoric acid can be added to improve peak shape, but for MS compatibility, formic acid is preferred.[3] A typical gradient could be 40-90% MeCN in water over 15 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector set at a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm or 310 nm).
-
Injection Volume : 10 µL.
-
-
Analysis : The concentration of the reactants and products can be determined by integrating the area under their respective peaks in the chromatogram. A calibration curve should be prepared for accurate quantification.
Data Presentation
| Time (min) | Benzaldehyde Concentration (mM) | β-Nitrostyrene Concentration (mM) | Conversion (%) |
| 0 | 100 | 0 | 0 |
| 15 | 75 | 25 | 25 |
| 30 | 52 | 48 | 48 |
| 60 | 23 | 77 | 77 |
| 120 | 5 | 95 | 95 |
| 180 | <1 | >99 | >99 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for monitoring volatile components of the reaction mixture and identifying by-products.
Experimental Protocol
-
Sample Preparation : Quench a small aliquot of the reaction mixture and extract the organic components with a suitable solvent like diethyl ether or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and dilute to an appropriate concentration. Derivatization may be necessary for non-volatile or thermally labile compounds.
-
GC-MS Conditions :
-
Column : A capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Injection : Splitless injection of 1 µL at 250°C.
-
Oven Program : Start at 70°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detector : Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Analysis : Identify the peaks by their retention times and mass spectra. The relative peak areas can be used to estimate the conversion of the starting material and the formation of the product and any by-products.
Data Presentation
| Time (h) | Benzaldehyde (Peak Area %) | β-Nitrostyrene (Peak Area %) | By-product X (Peak Area %) |
| 0 | 98 | 0 | 0 |
| 2 | 65 | 33 | 2 |
| 4 | 20 | 75 | 5 |
| 8 | 2 | 92 | 6 |
| 12 | <1 | 93 | 6 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for monitoring the reaction progress in situ or by analyzing withdrawn samples. It provides structural information and can be used for quantitative analysis.
Experimental Protocol
-
Sample Preparation :
-
In situ monitoring : The reaction can be carried out directly in an NMR tube using a deuterated solvent.
-
Offline monitoring : Withdraw an aliquot from the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
NMR Acquisition : Acquire ¹H NMR spectra at regular intervals. Key parameters for quantitative NMR include a sufficient relaxation delay (D1, typically 5 times the longest T1 of the signals of interest).
-
Analysis : Monitor the disappearance of signals corresponding to the aldehydic proton of the starting material (around 9-10 ppm) and the appearance of vinylic proton signals of the nitrostyrene product (around 7.5-8.5 ppm).[4] The ratio of the integrals of these signals can be used to determine the reaction conversion. For accurate quantification, an internal standard with a known concentration can be added.
Data Presentation
| Time (h) | Integral (Aldehyde-H) | Integral (Vinyl-H, Product) | Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 1 | 0.78 | 0.22 | 22 |
| 3 | 0.45 | 0.55 | 55 |
| 6 | 0.12 | 0.88 | 88 |
| 10 | <0.01 | 0.99 | >99 |
Visualizations
Caption: Workflow for monitoring nitrostyrene synthesis.
Caption: Decision tree for selecting an analytical technique.
Caption: Simplified Henry reaction pathway for nitrostyrene synthesis.
References
Application Notes: Development of Antibacterial Agents from β-Methyl-β-Nitrostyrene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Compounds featuring a β-nitrostyrene moiety have long been recognized for a variety of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] Recent research has focused on β-methyl-β-nitrostyrene derivatives, which have demonstrated enhanced antibacterial efficacy, particularly against Gram-positive bacteria, when compared to their unsubstituted β-nitrostyrene analogues.[2][3] The addition of the β-methyl group appears to significantly improve the minimum inhibitory concentrations (MIC) of these compounds.[2] This document provides an overview of their mechanism of action, structure-activity relationships, and key experimental protocols for their synthesis and evaluation.
Mechanism of Action
The precise antibacterial mechanism of β-methyl-β-nitrostyrene derivatives is multifaceted and not fully elucidated. However, several key pathways have been proposed. The electrophilic nature of the nitrovinyl group is crucial for their biological activity.[4]
-
Redox Cycling and Oxidative Stress: The nitro group can undergo enzymatic reduction within the bacterial cell, leading to the formation of nitro radical anions and other reactive oxygen species (ROS).[4] This induces significant oxidative stress, causing damage to cellular components like DNA and proteins, ultimately leading to cell death. A clear correlation between the redox potentials and antibacterial activity has been established for this class of compounds.[2][3]
-
Enzyme Inhibition: Certain β-nitrostyrene derivatives act as inhibitors of protein tyrosine phosphatases (PTPs), which are critical enzymes in bacterial signal transduction pathways.[5][6] By inhibiting PTPs, these compounds can disrupt essential cellular functions.
-
Quorum Sensing (QS) Inhibition: Some derivatives have been shown to interfere with bacterial quorum sensing systems.[7] QS is a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation. By inhibiting QS, these compounds can reduce bacterial pathogenicity without directly killing the cells, which may reduce the selective pressure for resistance.[7] For instance, specific derivatives can significantly decrease the production of virulence factors like prodigiosin and inhibit biofilm formation in pathogens such as Serratia marcescens.[7]
References
- 1. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenyl-2-Nitropropene Compounds in Agriculture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl-2-nitropropene (P2NP) and its derivatives, a class of organic compounds, have been identified for their potential applications in agriculture as herbicidal agents. These compounds are structurally related to naturally occurring allelochemicals and other bioactive molecules. Their chemical reactivity, particularly the presence of a nitroalkene group, suggests a potential for interaction with biological systems, including those in plants. This document provides an overview of the potential herbicidal applications of phenyl-2-nitropropene compounds, protocols for their synthesis and evaluation, and a discussion of their potential mechanism of action. While comprehensive studies on the herbicidal efficacy of P2NP are limited in publicly available literature, this document compiles relevant information on related compounds and standard testing protocols to guide further research and development in this area.
Data Presentation: Phytotoxicity of Structurally Related Compounds
Direct quantitative data on the herbicidal activity of phenyl-2-nitropropene is not extensively available in peer-reviewed literature. However, studies on structurally similar compounds, such as cinnamaldehyde and its derivatives, provide insights into the potential phytotoxicity of the core chemical scaffold. The following table summarizes the phytotoxic effects of cinnamaldehyde, a related compound, on the growth of lettuce and radish seedlings.
Table 1: Phytotoxicity of Cinnamaldehyde on Lettuce and Radish
| Plant Species | Parameter | LC50 (µg/mL) |
| Lettuce (Lactuca sativa) | Root Development | Not Specified |
| Radish (Raphanus sativus) | Root Growth | Not Specified |
Note: While specific LC50 values for root growth were not detailed in the available search results, it was noted that cinnamaldehyde and its derivatives can inhibit root development in these species. Further research is required to establish precise efficacy data for phenyl-2-nitropropene and its analogues.
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-2-nitropropene (P2NP)
This protocol describes a common method for the synthesis of 1-phenyl-2-nitropropene via a Henry condensation reaction.
Materials:
-
Benzaldehyde
-
Nitroethane
-
n-Butylamine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Crystallization dish
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol or isopropanol)
Procedure:
-
Combine equimolar amounts of benzaldehyde and nitroethane in a round-bottom flask containing ethanol as the solvent.
-
Add a catalytic amount of n-butylamine to the mixture.
-
Set up the apparatus for reflux and heat the mixture with stirring for several hours.
-
Monitor the reaction progress via thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the crude P2NP crystals by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent to obtain pure 1-phenyl-2-nitropropene.
Protocol 2: Pre-Emergent Herbicidal Activity Bioassay
This protocol is designed to evaluate the effect of phenyl-2-nitropropene compounds on seed germination and seedling emergence.
Materials:
-
Test compounds (phenyl-2-nitropropene derivatives)
-
Weed seeds (e.g., ryegrass, mustard)
-
Sterilized soil or potting mix
-
Pots or trays
-
Growth chamber or greenhouse with controlled conditions (light, temperature, humidity)
-
Spraying apparatus for herbicide application
Procedure:
-
Fill pots or trays with the sterilized soil mixture.
-
Sow a predetermined number of weed seeds at a uniform depth.
-
Prepare solutions of the test compounds at various concentrations in a suitable solvent (e.g., acetone, with a surfactant).
-
Apply the test solutions uniformly to the soil surface using a calibrated sprayer. Include a solvent-only control and a positive control with a commercial herbicide.
-
Place the pots/trays in a growth chamber or greenhouse with optimal conditions for weed seed germination.
-
Water the pots/trays as needed.
-
After a specified period (e.g., 14-21 days), assess the pre-emergent herbicidal activity by counting the number of emerged seedlings in each pot/tray.
-
Calculate the percentage of germination inhibition for each treatment compared to the solvent control.
-
Observe and record any morphological changes in the emerged seedlings (e.g., stunting, discoloration).
Protocol 3: Post-Emergent Herbicidal Activity Bioassay
This protocol evaluates the efficacy of phenyl-2-nitropropene compounds on established weed seedlings.
Materials:
-
Test compounds (phenyl-2-nitropropene derivatives)
-
Weed seedlings grown to a specific stage (e.g., 2-3 leaf stage)
-
Pots with established seedlings
-
Growth chamber or greenhouse
-
Spraying apparatus
Procedure:
-
Grow the target weed species in pots until they reach the desired growth stage.
-
Prepare solutions of the test compounds at various concentrations.
-
Apply the test solutions as a foliar spray to the seedlings, ensuring uniform coverage. Include appropriate controls.
-
Return the treated plants to the growth chamber or greenhouse.
-
Observe the plants regularly over a period of 7-14 days for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.
-
Assess the herbicidal effect by visual scoring (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill) or by measuring biomass reduction compared to the control group.
Visualizations
Caption: Experimental workflow for synthesis and herbicidal screening.
Caption: Proposed mechanism of action for Phenyl-2-nitropropene.
Troubleshooting & Optimization
How to improve the yield of the Z-isomer in 2-nitro-1-phenylpropene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of the Z-isomer in 2-nitro-1-phenylpropene synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of 2-nitro-1-phenylpropene | - Incomplete reaction. - Polymerization of the product.[1] - Ineffective catalyst. | - Monitor the reaction progress using thin-layer chromatography (TLC).[1] - Avoid excessively long reaction times and high temperatures which can promote polymerization.[1] - Ensure the use of a suitable base catalyst, such as n-butylamine or piperidine.[1][2] |
| Poor Z:E isomer ratio (predominantly E-isomer) | - Reaction conditions favor the thermodynamically more stable E-isomer. - Inappropriate solvent and temperature. | - To favor the Z-isomer, conduct the reaction in a non-polar solvent like dichloromethane at room temperature.[2] - For the E-isomer, a higher temperature in a solvent like toluene is preferred.[2] |
| Difficulty in separating Z and E isomers | - Similar polarities of the isomers. | - Isomer separation can be attempted via column chromatography on silica gel.[1] |
| Product degradation during purification | - Instability of nitroalkenes on silica gel. | - Minimize the time the product is in contact with the silica gel during column chromatography. - Consider alternative purification methods such as recrystallization from a suitable solvent like methanol.[1] |
| Reaction fails to go to completion | - Insufficient catalyst. - Presence of water in the reaction mixture. | - Ensure the correct stoichiometric amount of catalyst is used. - Use anhydrous solvents and consider the addition of molecular sieves (e.g., 4 Å) to remove any traces of water, which is crucial for Z-isomer selectivity.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of 2-nitro-1-phenylpropene?
A1: The synthesis of 2-nitro-1-phenylpropene is typically achieved through a Henry condensation (also known as a nitroaldol reaction) between benzaldehyde and nitroethane, catalyzed by a base. This is followed by dehydration to form the nitroalkene.[1][3][4]
Q2: How can I selectively synthesize the Z-isomer of 2-nitro-1-phenylpropene?
A2: A stereoselective one-pot synthesis method has been developed that favors the Z-isomer. The key is to use piperidine as a catalyst in the presence of 4 Å molecular sieves in dichloromethane at room temperature.[2]
Q3: What is the role of molecular sieves in the Z-selective synthesis?
A3: Molecular sieves are crucial for controlling the stereoselectivity of the reaction in favor of the Z-isomer. They ensure anhydrous conditions, which appear to be critical for the Z-selective pathway. In the absence of molecular sieves, a mixture of E/Z isomers is typically formed.[2]
Q4: What is the proposed mechanism for the Z-selective synthesis?
A4: The Z-selective pathway is thought to involve the formation of an imine from the reaction of benzaldehyde and piperidine, followed by a nucleophilic attack by the nitronate of nitroethane, and subsequent elimination.[2]
Q5: Can I use other bases for the Z-selective synthesis?
A5: While other bases like n-butylamine are used for the general synthesis of 2-nitro-1-phenylpropene, piperidine in combination with molecular sieves has been specifically reported to be effective for high Z-selectivity.[1][2]
Q6: What are the typical reaction times for the synthesis?
A6: Reaction times can vary significantly. Some literature reports reaction times as long as 50 hours, though it is noted that shorter reaction times with TLC monitoring are recommended to avoid polymerization.[1] For the Z-selective synthesis using piperidine and molecular sieves, the reaction progress should be monitored to determine the optimal time.
Experimental Protocols
Protocol for the Stereoselective Synthesis of (Z)-2-Nitro-1-phenylpropene
This protocol is adapted from the method described by Fioravanti et al. for the synthesis of (Z)-nitroalkenes.[2]
Materials:
-
Benzaldehyde
-
Nitroethane
-
Piperidine
-
4 Å Molecular Sieves (activated)
-
Dichloromethane (anhydrous)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a solution of benzaldehyde (1 equivalent) in anhydrous dichloromethane, add activated 4 Å molecular sieves.
-
Add nitroethane (1.2 equivalents) to the mixture.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, filter off the molecular sieves and wash them with a small amount of dichloromethane.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of Z-2-nitro-1-phenylpropene.
References
- 1. λ » LambdaSyn – Synthesis of 2-Nitro-1-phenylpropene [lambdasyn.org]
- 2. Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes [organic-chemistry.org]
- 3. Photocatalytic Z/E isomerization unlocking the stereodivergent construction of axially chiral alkene frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Henry Reaction [organic-chemistry.org]
Preventing polymerization of nitrostyrenes during synthesis and storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitrostyrenes. The information provided is intended to help prevent unwanted polymerization during synthesis and ensure stability during storage.
Frequently Asked Questions (FAQs)
Q1: My nitrostyrene solution turned viscous and solidified during synthesis. What happened?
A1: This indicates that the nitrostyrene has polymerized. Polymerization can be initiated by heat, light, or impurities. During synthesis, exothermic reactions can significantly raise the temperature, promoting polymerization.[1][2][3] It is crucial to control the reaction temperature, as even a slight increase can lead to runaway polymerization.
Q2: I observed the formation of an oily byproduct instead of crystalline nitrostyrene. What could be the cause?
A2: The formation of an oily substance, often a saturated nitro alcohol, can occur if the reaction conditions are not optimal. For instance, adding the alkaline solution too quickly to the acidic mixture during the workup can lead to the formation of this byproduct.[1] Maintaining a large excess of acid at room temperature facilitates the desired unsaturated nitro compound formation.
Q3: My purified nitrostyrene is yellow. Is this normal, and does it affect its stability?
A3: Yes, nitrostyrenes are often described as pale yellow crystalline solids.[4] The color itself is not necessarily an indication of instability. However, any significant darkening or change in color over time during storage could suggest degradation or polymerization, and the material should be re-evaluated.
Q4: What are the immediate signs of polymerization during storage?
A4: The most common signs of polymerization are an increase in viscosity, cloudiness in what should be a clear solution, or the formation of a solid mass. If you observe any of these changes, the nitrostyrene is likely polymerizing.
Q5: Are there any specific safety precautions I should take when handling nitrostyrenes?
A5: Yes, nitrostyrenes can be irritating to the eyes, nose, and skin.[1][5] It is recommended to handle them in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]
Troubleshooting Guide
Issue: Polymerization During Synthesis
-
Symptom: The reaction mixture becomes thick, viscous, or solidifies. There may be a rapid, uncontrolled increase in temperature.
-
Possible Causes:
-
Solutions:
-
Temperature Control: Maintain the recommended reaction temperature, often between 10-15°C, by using an ice-salt bath and monitoring the temperature closely with a thermometer.[1][4] Add crushed ice directly to the mixture if the temperature rises unexpectedly.[1]
-
Controlled Reagent Addition: Add reagents, especially strong bases like sodium hydroxide, slowly and cautiously to manage the exothermic reaction.[1]
-
Use of Inhibitors: While not always added during the reaction itself, ensuring the starting materials are pure and free of contaminants that could act as initiators is crucial. For the workup, adding an inhibitor like hydroquinone to the distillate can prevent polymerization.[8]
-
Issue: Low Yield of Nitrostyrene
-
Symptom: The final amount of purified nitrostyrene is significantly lower than expected.
-
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Side Reactions: Formation of byproducts such as nitro alcohols can reduce the yield of the desired nitrostyrene.[1]
-
Loss During Workup: The product may be lost during extraction, washing, or recrystallization steps.
-
-
Solutions:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for the recommended duration at the optimal temperature.
-
Proper Workup Procedure: Follow the procedure for adding the alkaline solution to the acid carefully to avoid the formation of nitro alcohol byproducts.[1]
-
Efficient Extraction: Use an appropriate solvent and perform multiple extractions to ensure all the product is recovered from the aqueous layer.
-
Issue: Product Instability During Storage
-
Symptom: The stored nitrostyrene darkens in color, becomes viscous, or solidifies over time.
-
Possible Causes:
-
Improper Storage Temperature: Storage at ambient temperature can lead to thermal polymerization.
-
Exposure to Air and Light: Oxygen and UV light can initiate polymerization.[5]
-
Absence of an Inhibitor: Storing the purified monomer without a stabilizer significantly reduces its shelf life.
-
-
Solutions:
-
Refrigerated Storage: Store nitrostyrenes at refrigerated temperatures (2-8°C) or in a freezer (under -20°C).[5]
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen.[5][7]
-
Use of Stabilizers: Add a suitable inhibitor, such as 4-tert-butylcatechol (TBC) or hydroquinone, to the purified nitrostyrene before storage.[2][8][9]
-
Light Protection: Store in an amber vial or a container protected from light.
-
Data on Storage and Stabilization
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Refrigerated (2-8°C) or Freezer (under -20°C) | [5][10][11] |
| Storage Atmosphere | Inert atmosphere (e.g., Nitrogen) | [5][7] |
| Light Conditions | Keep in a dark place | |
| Common Inhibitors | 4-tert-butylcatechol (TBC), Hydroquinone, 4-Methoxyphenol (MEHQ), Butylated hydroxytoluene (BHT) | [2][8][9] |
| Inhibitor Concentration | Typically added in small amounts (e.g., ~100 mg for a lab-scale prep) or as specified by the supplier (e.g., ~0.1% 3,5-di-tert-Butylcatechol) | [8][12] |
Experimental Protocols
Synthesis of β-Nitrostyrene via Condensation of Benzaldehyde and Nitromethane
This protocol is adapted from established procedures.[1][4]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine nitromethane (1 mole), benzaldehyde (1 mole), and methanol.
-
Cooling: Cool the mixture to between -10°C and 0°C using an ice-salt bath.
-
Preparation of Alkali Solution: Prepare a solution of sodium hydroxide (1.05 moles) in water and cool it.
-
Addition of Alkali: Add the cold sodium hydroxide solution dropwise to the nitromethane mixture while stirring vigorously. Maintain the internal temperature between 10-15°C. A bulky white precipitate will form.
-
Dissolution: After the addition is complete, continue stirring for 15 minutes. Then, add ice-cold water to dissolve the precipitate, ensuring the temperature stays below 5°C.
-
Acidification: Slowly add the cold alkaline solution to a stirred, excess amount of hydrochloric acid. A pale yellow crystalline precipitate of nitrostyrene will form.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude nitrostyrene can be purified by recrystallization from hot ethanol. Caution: The vapors of hot nitrostyrene solutions are irritating.[1][4]
Synthesis of 4-Nitrostyrene via Steam Distillation
This is a method for preparing 4-nitrostyrene from 4-nitrophenethyl bromide.[8]
-
Reaction Setup: In a round-bottom flask fitted for steam distillation, combine 4-nitrophenethyl bromide, triethanolamine, and water.
-
Heating and Distillation: Heat the mixture to reflux and collect the distillate via steam distillation.
-
Inhibition: Add a small amount of an inhibitor, such as hydroquinone (~100 mg), to the collected distillate to prevent polymerization.[8]
-
Extraction: Extract the distillate with a suitable organic solvent (e.g., diethyl ether).
-
Washing: Wash the combined organic layers sequentially with water, dilute hydrochloric acid, water again, and finally with a saturated sodium chloride solution.
-
Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain 4-nitrostyrene.
Visualizations
Caption: Initiation of nitrostyrene polymerization.
Caption: General mechanism of radical scavenging inhibitors.
Caption: Workflow for nitrostyrene synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vogel: Preparation of Nitrostyrenes - [www.rhodium.ws] [erowid.org]
- 5. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. prepchem.com [prepchem.com]
- 9. 4-Nitrostyrene (stabilized with TBC) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. 4-Nitrostyrene,98% (stabilized with TBC) | 100-13-0 [sigmaaldrich.com]
- 11. calpaclab.com [calpaclab.com]
- 12. 3-Nitrostyrene, 97%, stabilized 2.5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Troubleshooting guide for the Henry reaction with benzaldehyde and nitroethane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the Henry reaction between benzaldehyde and nitroethane.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Henry reaction, offering potential causes and solutions in a question-and-answer format.
Reaction Initiation & Performance
-
Q1: My Henry reaction is not starting or is proceeding very slowly. What are the possible causes?
-
A1: Several factors can hinder the initiation of the Henry reaction. Firstly, ensure your reagents, particularly the benzaldehyde, are pure, as impurities can inhibit the catalyst. Benzaldehyde can oxidize to benzoic acid on storage, which will neutralize the basic catalyst. Distillation of benzaldehyde before use is recommended. Secondly, the choice and amount of base catalyst are crucial. Insufficient catalyst loading will result in a slow or incomplete reaction.[1][2] The catalyst may also be poisoned by acidic impurities. Finally, ensure proper mixing, especially in heterogeneous reactions, to facilitate contact between reactants and the catalyst.
-
-
Q2: The yield of my desired β-nitro alcohol (1-phenyl-2-nitropropan-1-ol) is low. How can I improve it?
-
A2: Low yields can stem from several issues. The primary suspect is often the formation of side products. Dehydration of the desired nitro alcohol to the corresponding nitroalkene (1-phenyl-2-nitropropene) is a common side reaction, particularly with strong bases or elevated temperatures.[1][2][3] Using a milder base or lower reaction temperatures can help minimize this. Another potential side reaction is the Cannizzaro reaction of benzaldehyde, especially with sterically hindered substrates or in the presence of a strong base.[3] Optimizing the stoichiometry of your reactants is also important; an excess of nitroethane can sometimes be beneficial. The choice of solvent can also significantly impact the yield.[4][5] Experimenting with different solvents or even solvent-free conditions may be necessary.[6]
-
-
Q3: I am observing the formation of a significant amount of a yellow solid, which I suspect is the nitroalkene. How can I prevent this dehydration?
-
A3: The formation of the conjugated nitroalkene is a common issue. To minimize dehydration, it is critical to use only a catalytic amount of a mild base.[1][2][3] Stronger bases and higher temperatures favor the elimination of water. If using a strong base is necessary for other reasons, careful control of the reaction temperature at lower levels is essential. Some protocols suggest using a phase-transfer catalyst in a biphasic system, which can sometimes lead to cleaner reactions with less dehydration.
-
Catalyst-Related Issues
-
Q4: What are the best catalysts for the Henry reaction between benzaldehyde and nitroethane?
-
A4: A variety of catalysts can be employed, ranging from simple inorganic bases like potassium carbonate to organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Triton B. For ease of removal, heterogeneous catalysts like layered double hydroxides (LDHs) can be very effective and offer environmental benefits.[2][7] Phase-transfer catalysts (PTCs) like tetrabutylammonium fluoride (TBAF) are also commonly used and can offer good yields. The choice of catalyst will depend on the desired reaction conditions (e.g., solvent, temperature) and the desired stereoselectivity.
-
-
Q5: How do I remove the catalyst after the reaction is complete?
-
A5: The method for catalyst removal depends on the type of catalyst used.
-
Homogeneous basic catalysts (e.g., DBU, Triton B, triethylamine) are typically removed by an acidic workup. The reaction mixture is neutralized with a dilute acid (e.g., HCl), and the product is then extracted with an organic solvent.
-
Heterogeneous catalysts (e.g., LDHs, supported catalysts) can be easily removed by simple filtration of the reaction mixture.[7]
-
Phase-transfer catalysts often remain in the organic phase after extraction and may require chromatographic purification to be fully removed from the product.
-
-
Work-up and Purification
-
Q6: I am having trouble purifying the product. It oils out during crystallization. What should I do?
-
A6: Oiling out during crystallization is a common problem. This can be due to the presence of impurities or the choice of an inappropriate crystallization solvent. First, ensure that the workup procedure effectively removed all the catalyst and any unreacted starting materials. If the product is an oil at room temperature, purification by column chromatography on silica gel is a standard and effective method. For crystallization, trying different solvent systems is key. A mixture of a good solvent (in which the product is soluble) and a poor solvent (in which it is less soluble) can often induce crystallization. For 1-phenyl-2-nitropropan-1-ol, solvent mixtures like ethanol/water or hexane/ethyl acetate have been reported to be effective.
-
-
Q7: My final product is still contaminated with unreacted benzaldehyde. How can I remove it?
-
A7: Unreacted benzaldehyde can often be removed during the workup. A wash with a saturated aqueous solution of sodium bisulfite can form a water-soluble adduct with the aldehyde, which can then be separated in the aqueous layer. If this is not effective, careful column chromatography is the most reliable method for separating the product from residual benzaldehyde.
-
Data Presentation
Table 1: Comparison of Catalysts for the Henry Reaction of Benzaldehyde and Nitroethane
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Layered Double Hydroxide (calcined Cu:Al 3:1) | Microwave (solvent-free) | - | 0.03 | 99 | [7] |
| PS-BEMP | Solvent-free | 30 | 15 | 72 | [6] |
| Triethylamine | Water/MeOH (1:1) | 25 | 12 | 97 | [8] |
| Imidazole | Solvent-free (grinding) | Room Temp | 0.2 | 94 | [9] |
| KOH/PsTBAC | Water/THF | Room Temp | 8 | 94 | [10] |
Note: Yields are for the corresponding β-nitro alcohol product. Reaction conditions and yields can vary based on the specific experimental setup.
Experimental Protocols
Protocol 1: Henry Reaction using a Heterogeneous Layered Double Hydroxide (LDH) Catalyst under Microwave Conditions
-
Reactants: Benzaldehyde, Nitroethane, Calcined Cu:Al (3:1) LDH catalyst.
-
Procedure:
-
To a microwave-safe vial, add benzaldehyde (1 mmol), nitroethane (1.2 mmol), and the calcined LDH catalyst (e.g., 50 mg).
-
Seal the vial and place it in a microwave reactor.
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Irradiate the mixture with microwaves at a power and for a duration sufficient to complete the reaction (monitor by TLC). Typically, a few minutes at a moderate power setting is sufficient.[7]
-
After completion, cool the reaction mixture to room temperature.
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Add a suitable solvent (e.g., ethyl acetate) to dissolve the product.
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Filter the mixture to remove the heterogeneous catalyst.
-
Wash the catalyst with the same solvent.
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Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
-
Protocol 2: Henry Reaction using a Phase-Transfer Catalyst (PTC)
-
Reactants: Benzaldehyde, Nitroethane, Potassium Hydroxide (KOH), Polystyrene-supported Tributylammonium Chloride (PsTBAC).
-
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 mmol) in a mixture of water and a co-solvent like THF (e.g., 10:1 v/v).[10]
-
Add nitroethane (1.1 mmol) and the PsTBAC catalyst (e.g., 10 mol%).[10]
-
Add a catalytic amount of aqueous KOH solution (e.g., 1 drop of 40% solution).[10]
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Stir the mixture vigorously at room temperature for the required time (monitor by TLC), typically several hours.[10]
-
Upon completion, filter the reaction mixture to recover the solid-supported catalyst.
-
Wash the catalyst with an organic solvent (e.g., ethyl acetate).
-
Extract the aqueous filtrate with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
-
Mandatory Visualization
Caption: General experimental workflow for the Henry reaction with integrated troubleshooting checkpoints.
Caption: Troubleshooting decision tree for addressing low product yield in the Henry reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. scirp.org [scirp.org]
- 3. Henry Reaction [organic-chemistry.org]
- 4. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. scribd.com [scribd.com]
Technical Support Center: KnoevaPrime Catalyst & Solvent Optimization for Nitrostyrene Synthesis
Welcome to the KnoevaPrime technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the Knoevenagel condensation for the synthesis of nitrostyrenes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the Knoevenagel condensation for nitrostyrene synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst | Ensure the catalyst is fresh or properly activated. For heterogeneous catalysts, confirm proper preparation and handling.[1] |
| Inappropriate solvent | The choice of solvent can significantly impact reaction kinetics. Protic solvents may slow down the dehydration step.[2] Consider switching to an aprotic solvent like DMF or toluene, or even exploring solvent-free conditions.[2][3] | |
| Insufficient reaction time or temperature | Monitor the reaction progress using TLC. Some catalyst/solvent systems require longer reaction times or elevated temperatures.[4] | |
| Catalyst poisoning | Impurities in reactants or solvents can deactivate the catalyst. Ensure high purity of all starting materials. | |
| Strong base causing self-condensation | Using a strong base can lead to the self-condensation of the aldehyde or ketone starting material.[5] Opt for a weaker base catalyst such as a primary or secondary amine, or ammonium acetate.[5][6][7] | |
| Formation of Unwanted Byproducts (e.g., dimers, polymers) | Incorrect catalyst or reaction conditions | Certain catalysts or prolonged reaction times can lead to side reactions like dimerization of the nitrostyrene product.[8] Consider using a milder catalyst or optimizing the reaction time. |
| Michael addition of catalyst | Some amine catalysts can undergo a Michael addition to the nitrostyrene product, leading to oligomers.[9] Using a catalyst that is less prone to this side reaction or adjusting the stoichiometry might be necessary. | |
| Use of a strong base | As mentioned above, strong bases can promote unwanted side reactions.[5] | |
| Difficulty in Product Isolation/Purification | Oily product | If the product separates as an oil instead of a solid, this can be due to the work-up procedure. Adding the alkaline reaction mixture to an excess of acid is crucial to facilitate the formation of the unsaturated nitro compound as a solid.[6] |
| Product solubility | The product may be soluble in the reaction solvent, making precipitation difficult. If so, extraction followed by solvent evaporation and recrystallization is recommended.[7] | |
| Impurities co-eluting during chromatography | If column chromatography is necessary, ensure an appropriate solvent system is used to achieve good separation between the product and any byproducts. | |
| Inconsistent Results/Poor Reproducibility | Variability in reagent quality | Use reagents from a reliable source and of consistent purity for all experiments. |
| Sensitivity to air or moisture | Some catalysts or intermediates may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) may improve reproducibility. | |
| Inconsistent heating or stirring | Ensure uniform heating and efficient stirring to maintain a homogeneous reaction mixture and temperature profile. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation for nitrostyrene synthesis?
A1: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (like nitromethane) to a carbonyl group (an aldehyde or ketone) followed by a dehydration reaction where a water molecule is eliminated. The product is typically an α,β-unsaturated compound, in this case, a nitrostyrene.[5] The reaction is usually catalyzed by a weak base.[5]
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst depends on your specific substrates and desired reaction conditions.
-
Homogeneous basic catalysts like primary or secondary amines (e.g., piperidine, methylamine) or ammonium acetate are commonly used and often effective.[5][6][7]
-
Heterogeneous catalysts such as zeolites, metal oxides, and hydrotalcites offer advantages like easier separation and potential for recycling.[1][10]
-
Brønsted-acidic ionic liquids have been shown to be efficient and reusable catalysts, particularly in aqueous media.[11]
It is often best to start with a commonly reported catalyst for your specific aldehyde and nitroalkane and then optimize from there.
Q3: What is the role of the solvent in this reaction?
A3: The solvent can have a significant impact on the reaction rate and yield.
-
Polar aprotic solvents like DMF can be superior to commonly used nonpolar solvents like toluene.[2]
-
Protic solvents like ethanol can be effective, particularly with certain catalysts, as they can stabilize intermediates.[4]
-
Water is an environmentally friendly and often effective solvent, especially when used with specific catalysts like Brønsted-acidic ionic liquids.[11]
-
Solvent-free conditions are also a viable and green option, often involving grinding the reactants with a solid catalyst.[3]
The optimal solvent choice is often a balance between reactant solubility, reaction kinetics, and ease of work-up.
Q4: My reaction is very slow. How can I increase the reaction rate?
A4: To increase the reaction rate, you can:
-
Increase the temperature: Gently heating the reaction mixture can often accelerate the reaction. However, be cautious as this may also promote side reactions.
-
Change the catalyst: Some catalysts are inherently more active than others. For instance, alkali catalysts can lead to an almost instantaneous reaction compared to primary amines which may take days.[6]
-
Optimize the solvent: As discussed, the solvent plays a crucial role. Switching to a solvent that better solubilizes the reactants or favors the transition state can increase the rate.[2]
-
Increase catalyst loading: A higher concentration of the catalyst can speed up the reaction, but this should be optimized to avoid potential side reactions and for cost-effectiveness.
Q5: I am observing the formation of a white precipitate during the addition of the base. Is this normal?
A5: Yes, the formation of a bulky white precipitate during the addition of an alkaline solution (like sodium hydroxide) to the mixture of aldehyde and nitromethane is a common observation.[6] This precipitate is an intermediate salt which then dissolves upon the addition of water to form a clear solution before the final acidification step.[6]
Data Presentation
Table 1: Effect of Various Solvents on the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Entry | Solvent | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Toluene | 6 | 99 | 100 |
| 2 | Acetonitrile | 3 | 98 | 100 |
| 3 | Methanol | 24 | 25 | 80 |
| 4 | Dichloromethane | 4 | 95 | 100 |
| 5 | Dimethylformamide (DMF) | 2 | 100 | 100 |
| 6 | Diethyl ether | 8 | 61 | 100 |
Data adapted from a study using hydrotalcite catalysts at room temperature.[2]
Table 2: Comparison of Different Catalysts for the Knoevenagel Condensation of Benzaldehyde and Malononitrile in Water
| Entry | Catalyst | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | No Catalyst | - | 120 | No product |
| 2 | Ionic Liquid-1 | 12 | 10 | 95 |
| 3 | Ionic Liquid-2 | 10 | 8 | 98 |
Reaction conditions: 1 mmol benzaldehyde, 1 mmol malononitrile, 3 mL H₂O at 70 °C.[11]
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation using Ammonium Acetate in Acetic Acid [7]
-
To a solution of the aldehyde (5g) in glacial acetic acid (20 ml), add the nitroalkane (5 ml) and ammonium acetate (2g).
-
Reflux the resulting solution for two hours.
-
After reflux, pour the reaction mixture into ice-water.
-
If a solid product forms, collect it by filtration and recrystallize from a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
If an oil separates, separate the oil and attempt to crystallize it from one of the aforementioned solvents.
Protocol 2: Knoevenagel Condensation using a Brønsted-Acidic Ionic Liquid in Water [11]
-
In a reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and water (3 mL).
-
Add the Brønsted-acidic ionic liquid catalyst (e.g., 10-12 mol%).
-
Heat the mixture to 70 °C and stir for the optimized reaction time (typically 8-10 minutes).
-
After the reaction is complete, the product can be separated from the aqueous catalyst solution.
-
The catalyst/water mixture can potentially be recycled for subsequent reactions.
Visualizations
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Troubleshooting logic for low product yield.
References
- 1. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]
- 9. mdpi.com [mdpi.com]
- 10. sciensage.info [sciensage.info]
- 11. asianpubs.org [asianpubs.org]
Challenges in the purification of [(Z)-2-nitroprop-1-enyl]benzene from the E-isomer
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of (Z)-2-nitroprop-1-enyl]benzene from its E-isomer.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of (Z)- and (E)-2-nitroprop-1-enyl]benzene isomers.
| Issue | Potential Cause | Recommended Solution |
| Poor separation of isomers in column chromatography | Inadequate stationary phase selection. | Consider using a stationary phase with higher selectivity for aromatic and nitro compounds, such as silica gel functionalized with silver nitrate (AgNO₃), which can differentiate isomers based on pi-bond interactions. |
| Non-optimal mobile phase composition. | Perform a systematic solvent screen to find the optimal eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a moderately polar solvent (e.g., ethyl acetate or dichloromethane) may be necessary. Start with a very low percentage of the polar solvent and increase it gradually. | |
| Co-elution of isomers | Overloading of the column. | Reduce the amount of crude sample loaded onto the column. For a standard silica gel column, a general rule is to load no more than 1-5% of the column's weight in the sample. |
| Column channeling. | Ensure proper packing of the column to avoid channels. A slurry packing method is often preferred for high-resolution separations. | |
| Isomerization during purification | Exposure to heat or light. | Both heat and UV light can potentially cause isomerization. Conduct the purification at room temperature or below and protect the sample and column from direct light. |
| Presence of acid or base contaminants. | Traces of acid or base from the synthesis step can catalyze isomerization. Neutralize the crude product before purification by washing with a mild base (e.g., sodium bicarbonate solution) and then with brine, followed by drying over an anhydrous salt like sodium sulfate. | |
| Low recovery of the desired Z-isomer | Adsorption onto the stationary phase. | The nitro group can lead to strong adsorption on silica gel. If recovery is low, consider using a less active stationary phase like alumina or a different purification technique such as preparative TLC or HPLC. |
| Instability of the isomer. | The Z-isomer may be less stable than the E-isomer. Minimize the time the sample spends on the column and evaporate the solvent under reduced pressure at a low temperature. | |
| Difficulty in crystallizing the pure Z-isomer | Presence of impurities inhibiting crystal formation. | Ensure the starting material for crystallization is of high purity (e.g., >95% as determined by ¹H NMR or HPLC). A preliminary chromatographic step may be necessary. |
| Inappropriate solvent choice for crystallization. | Screen a variety of solvents or solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Consider solvent systems like ethanol/water, hexane/ethyl acetate, or isopropanol. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the (Z)- and (E)-isomers of 2-nitroprop-1-enyl]benzene?
A1: The primary challenges stem from the similar physicochemical properties of the geometric isomers, including their polarity, boiling points, and solubility. This makes their separation by common techniques like distillation or simple crystallization difficult, often requiring more sophisticated methods like high-performance column chromatography or fractional crystallization.
Q2: Which analytical techniques are best for determining the isomeric ratio of a sample?
A2: High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy are the most effective techniques. In ¹H NMR, the vinylic protons of the Z- and E-isomers will have distinct chemical shifts and coupling constants, allowing for quantification. HPLC can often achieve baseline separation of the isomers, and the peak areas can be used to determine the ratio.
Q3: Can I use preparative Thin Layer Chromatography (prep-TLC) for this separation?
A3: Yes, prep-TLC can be a viable option for small-scale purifications. It is essential to first optimize the solvent system using analytical TLC to achieve good separation (a ΔRf of at least 0.2 is desirable). The bands corresponding to the isomers can then be scraped from the plate and the product extracted from the silica.
Q4: Are there any safety precautions I should be aware of when working with 2-nitroprop-1-enyl]benzene?
A4: Yes, nitro compounds can be toxic and are often skin and eye irritants. It is crucial to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: High-Performance Column Chromatography
This protocol outlines a general procedure for the separation of (Z)- and (E)-2-nitroprop-1-enyl]benzene using silica gel column chromatography.
-
Column Preparation:
-
Select a glass column with an appropriate diameter and length for the amount of sample to be purified.
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by running several column volumes of the starting mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Alternatively, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting mobile phase.
-
Collect fractions and monitor the separation using TLC or HPLC.
-
If the isomers are not well-separated, a shallow gradient of a more polar solvent (e.g., increasing the percentage of ethyl acetate) can be employed.
-
-
Isolation:
-
Combine the fractions containing the pure Z-isomer.
-
Remove the solvent under reduced pressure using a rotary evaporator at a low temperature to yield the purified product.
-
Protocol 2: Fractional Crystallization
This protocol provides a general method for purifying the Z-isomer by fractional crystallization, assuming it is the major isomer and less soluble in the chosen solvent system.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the isomeric mixture in a candidate solvent (e.g., isopropanol) at an elevated temperature.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
A suitable solvent will result in the formation of crystals.
-
-
Crystallization:
-
Dissolve the crude mixture in a minimal amount of the chosen hot solvent.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Analyze the purity of the crystals and the mother liquor by ¹H NMR or HPLC to determine the isomeric ratio.
-
If necessary, repeat the crystallization process on the enriched material to improve purity.
-
Visualizations
Methods for removing unreacted starting materials from nitrostyrene products
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials from nitrostyrene products.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove from my nitrostyrene product?
The primary unreacted starting materials are typically the aldehyde (e.g., benzaldehyde or its derivatives) and the nitroalkane (e.g., nitromethane) used in the Henry condensation reaction.[1][2] Other potential impurities include catalysts, byproducts from side reactions, and polymeric material.[2][3]
Q2: What is the most straightforward method to purify a solid nitrostyrene product?
Recrystallization is the most common and often the simplest method for purifying solid nitrostyrene derivatives.[4] Solvents like ethanol, isopropanol, or methanol are frequently used and can effectively remove unreacted aldehydes and other impurities.[1][2][4]
Q3: My crude product is an oil, not a solid. How can I purify it?
If your nitrostyrene derivative is an oil or does not crystallize easily, column chromatography is the preferred method of purification.[3][5] This technique separates components of the mixture based on their affinity for the stationary phase (typically silica gel), allowing for the isolation of the pure nitrostyrene.[3] In some cases, the oil can be induced to crystallize from a suitable solvent.[2]
Q4: How can I assess the purity of my final nitrostyrene product?
Several methods can be used to evaluate purity:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of starting materials and byproducts.[6]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.[1][7]
-
Quantitative NMR (qNMR): A powerful technique for determining the absolute purity of a sample and identifying specific impurities.[8]
Q5: What do orange or red hues in my yellow nitrostyrene product indicate?
An orange or red color often suggests the presence of polymeric byproducts.[4] Heating the reaction mixture for extended periods or at high temperatures can promote polymerization.[2] These colored impurities can sometimes be removed by washing the crystalline product with a cold solvent like isopropanol.[4]
Troubleshooting Guide
Problem: Low yield after recrystallization.
-
Possible Cause:
-
Excessive Solvent: Using too much solvent to dissolve the crude product can keep a significant amount of the desired compound in the solution (mother liquor) even after cooling.
-
Inappropriate Solvent Choice: The nitrostyrene product may be too soluble in the chosen solvent, even at low temperatures.
-
Premature Crystallization: The product may have crystallized in the filter paper or funnel during hot filtration.
-
-
Solution:
-
Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate and cool it again to recover a second crop of crystals.[4]
-
Change Solvents: Select a solvent or solvent system in which the product has high solubility at high temperatures but low solubility at low temperatures.
-
Pre-heat Equipment: Use a heated funnel or filter the hot solution quickly to prevent cooling and premature crystallization.[7]
-
Problem: Unreacted benzaldehyde is still present in the product after purification.
-
Possible Cause:
-
Inefficient Single Recrystallization: A single recrystallization may not be sufficient to remove a large excess of the starting aldehyde.
-
Co-crystallization: The aldehyde may have similar solubility properties to the product and crystallize with it.
-
-
Solution:
Problem: The crude product oils out instead of crystallizing from the solvent.
-
Possible Cause:
-
High Impurity Level: A high concentration of impurities can depress the melting point of the mixture, causing it to separate as an oil.
-
Low Melting Point: The pure product itself may have a melting point below the temperature of the solution.
-
-
Solution:
-
Initial Wash: Wash the crude reaction mixture with water or a dilute acid/base solution to remove soluble impurities before attempting recrystallization.[1][9]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid's surface to induce crystallization.
-
Seed Crystals: Add a tiny crystal of pure product to the solution to initiate crystallization.
-
Switch to Chromatography: If crystallization fails, purify the oily residue using column chromatography.[10]
-
Data Presentation
Table 1: Comparison of Common Purification Methods for Nitrostyrenes
| Purification Method | Typical Solvents / Eluents | Reported Purity / Yield | Advantages | Disadvantages | Citations |
| Recrystallization | Ethanol, Isopropanol, Methanol, Acetic Acid, Acetone | Yields: 60-85%; Purity: Can reach >99% | Simple, cost-effective, good for solid products, effectively removes unreacted aldehydes. | Can have product loss in mother liquor; not suitable for oils or thermally unstable compounds. | [1][2][4][7] |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate, Hexane/Diethyl Ether, or Light Petroleum | Purity: 89-94% reported | Excellent separation of components; suitable for oils and complex mixtures; isolates multiple compounds. | More time-consuming, requires larger solvent volumes, potential for product loss on the column. | [3][5][10][11] |
| Liquid-Liquid Extraction | Diethyl Ether, Chloroform, Dichloromethane | N/A (Typically a work-up step) | Good for initial separation of the organic product from aqueous reaction mixtures and salts. | Does not effectively separate the product from other organic-soluble impurities like starting materials. | [6][9][12] |
| Steam Distillation | Water | N/A | Useful for volatile products and removing non-volatile impurities. | Not suitable for non-volatile or thermally sensitive compounds. | [9][12] |
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol
This protocol is adapted for purifying solid nitrostyrene products, particularly for removing unreacted aldehydes.[4]
-
Dissolution: Transfer the crude nitrostyrene product to an Erlenmeyer flask. Add a minimal amount of hot isopropanol (heated to approx. 60°C) while stirring until the solid is completely dissolved. Using a large excess of solvent will reduce the final yield.[4]
-
Hot Filtration (Optional): If insoluble impurities (like polymers) are present, quickly filter the hot solution through a pre-heated funnel with filter paper into a clean, warm flask. This step prevents the desired product from crystallizing prematurely.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove residual impurities from the crystal surfaces. Follow with a wash of distilled water to remove any catalysts.[4]
-
Drying: Allow the crystals to dry under vacuum in the funnel for 15-20 minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a low temperature.
Protocol 2: Purification by Column Chromatography
This protocol is a general method for separating nitrostyrene products from unreacted starting materials and byproducts.[3][5]
-
Prepare the Column: Pack a glass chromatography column with silica gel slurried in the initial eluent (e.g., a non-polar solvent like hexane).
-
Load the Sample: Dissolve the crude nitrostyrene product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, product-coated silica to the top of the column.
-
Elution: Begin passing the eluent through the column. Start with a non-polar solvent system (e.g., 9:1 hexane:diethyl ether) and gradually increase the polarity if necessary to elute the desired compound.[5]
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Analyze Fractions: Monitor the composition of the collected fractions using TLC to identify which ones contain the pure nitrostyrene product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified nitrostyrene.
Visualizations
Caption: General experimental workflow for nitrostyrene purification.
Caption: Troubleshooting logic for low recrystallization yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. 2,4,6-Trimethoxy-beta-nitrostyrene | Benchchem [benchchem.com]
- 4. eidoloncs.co.uk [eidoloncs.co.uk]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. books.rsc.org [books.rsc.org]
- 7. Vogel: Preparation of Nitrostyrenes - [www.rhodium.ws] [erowid.org]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. connectsci.au [connectsci.au]
- 11. flash-chromatography.com [flash-chromatography.com]
- 12. prepchem.com [prepchem.com]
Impact of reaction temperature on the stereoselectivity of nitrostyrene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the stereoselectivity of nitrostyrene synthesis, particularly concerning the impact of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What are the possible stereoisomers of β-nitrostyrene, and which is more stable?
A1: β-nitrostyrene can exist as two geometric isomers: (E)-β-nitrostyrene and (Z)-β-nitrostyrene. The (E)-isomer, where the phenyl and nitro groups are on opposite sides of the double bond, is generally the thermodynamically more stable isomer due to reduced steric hindrance.[1][2] The less stable (Z)-isomer can often be isomerized to the more stable (E)-isomer, for example, in the presence of a phosphine catalyst.[3]
Q2: How does reaction temperature generally affect the synthesis of nitrostyrene?
A2: In the context of the Henry reaction, which is a common method for synthesizing nitrostyrenes from nitroalkanes and aldehydes, temperature plays a crucial role. The reaction typically proceeds through a β-nitro alcohol intermediate. Lower temperatures often favor the formation and isolation of this nitro alcohol. Conversely, higher temperatures promote the dehydration of the β-nitro alcohol to yield the final nitrostyrene product.[4]
Q3: How does reaction temperature influence the E/Z stereoselectivity of the final nitrostyrene product?
A3: The reaction temperature is a key factor in controlling the E/Z ratio of the nitrostyrene product, based on the principles of kinetic and thermodynamic control.
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is under kinetic control, meaning the product that forms fastest is the major product. This may lead to a higher proportion of the less stable (Z)-isomer if its activation energy for formation is lower.
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction becomes reversible, allowing for equilibration between the (E) and (Z) isomers. Under these conditions of thermodynamic control, the more stable (E)-isomer will be the predominant product. Therefore, increasing the reaction temperature generally favors the formation of the (E)-nitrostyrene.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield of nitrostyrene, high yield of β-nitro alcohol intermediate. | Reaction temperature is too low to promote efficient dehydration. | Gradually increase the reaction temperature. Monitor the reaction progress by TLC or ¹H NMR to find the optimal temperature for dehydration without significant side product formation. |
| Undesired Z-isomer is the major product. | The reaction is likely under kinetic control. | Increase the reaction temperature to favor thermodynamic control, which will promote the formation of the more stable (E)-isomer. Consider increasing the reaction time as well to allow for equilibration. |
| A mixture of E and Z isomers is obtained, and a higher proportion of the E-isomer is desired. | The reaction has not reached thermodynamic equilibrium, or the temperature is not high enough to sufficiently favor the (E)-isomer. | Increase the reaction temperature and/or prolong the reaction time. For some systems, the addition of a catalyst that facilitates isomerization, such as triphenylphosphine, could be explored.[3] |
| Polymerization of the nitrostyrene product. | The reaction temperature is too high, or the reaction time is excessively long. Nitrostyrenes can be prone to polymerization at elevated temperatures. | Carefully optimize the reaction temperature and time. It is crucial to find a balance where the dehydration and isomerization to the (E)-isomer occur efficiently without inducing significant polymerization. Consider using a milder base or a lower concentration of reactants. |
Experimental Protocols
General Experimental Protocol for Nitrostyrene Synthesis via the Henry Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Nitroalkane (e.g., nitromethane)
-
Base catalyst (e.g., ammonium acetate, primary amine)
-
Solvent (e.g., acetic acid, toluene, or solvent-free)
Procedure:
-
Combine the aromatic aldehyde, nitroalkane, and solvent (if applicable) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the base catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, perform an appropriate work-up, which may include extraction with an organic solvent, washing with water and brine, and drying over an anhydrous salt (e.g., Na₂SO₄).
-
Purify the crude product by recrystallization or column chromatography.
-
Determine the E/Z ratio of the purified product using ¹H NMR spectroscopy.
Protocol for Determining the E/Z Ratio of β-Nitrostyrene by ¹H NMR Spectroscopy
The vinylic protons of the (E) and (Z) isomers of β-nitrostyrene have distinct chemical shifts and coupling constants in the ¹H NMR spectrum, allowing for their differentiation and quantification.
Procedure:
-
Prepare a solution of the purified nitrostyrene sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Identify the signals corresponding to the vinylic protons of the (E) and (Z) isomers. For (E)-β-nitrostyrene, the two vinylic protons typically appear as doublets with a larger coupling constant (J ≈ 13-16 Hz). For the (Z)-isomer, the coupling constant is smaller (J ≈ 11-13 Hz).
-
Integrate the signals corresponding to a specific proton (e.g., the proton on the α-carbon) for both the (E) and (Z) isomers.
-
Calculate the E/Z ratio from the integration values. For example, if the integral of the α-proton for the (E)-isomer is IE and for the (Z)-isomer is IZ, the ratio is IE : IZ.
Visualizing Reaction Control
The relationship between reaction temperature and the formation of kinetic versus thermodynamic products can be visualized in a reaction coordinate diagram.
Caption: Kinetic vs. Thermodynamic Control in Nitrostyrene Synthesis.
This diagram illustrates that the kinetic product (Z-isomer) has a lower activation energy barrier (ΔG‡ (Z)) and is formed faster, while the thermodynamic product (E-isomer) is more stable (lower in potential energy) but has a higher activation energy barrier (ΔG‡ (E)). At higher temperatures, there is sufficient energy to overcome both barriers, and the reaction equilibrium favors the more stable product.
References
Overcoming poor solubility of starting materials in Henry reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of starting materials in Henry (nitroaldol) reactions.
Troubleshooting Guide: Overcoming Poor Starting Material Solubility
Poor solubility of either the aldehyde/ketone or the nitroalkane can significantly hinder the progress of a Henry reaction, leading to low yields and slow reaction times. This guide offers a systematic approach to troubleshooting and resolving these issues.
Question: My starting materials are not dissolving in the reaction solvent. What are my options?
The first step is to select an appropriate strategy based on the nature of your substrates and the available laboratory equipment. The following workflow can guide your decision-making process.
Characterization of unexpected products in the synthesis of beta-methyl-beta-nitrostyrene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected products during the synthesis of β-methyl-β-nitrostyrene. The primary synthetic route is the Henry (nitroaldol) reaction between an aromatic aldehyde (e.g., benzaldehyde) and nitroethane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing β-methyl-β-nitrostyrene?
A1: The most prevalent method is the Henry condensation of an aromatic aldehyde with nitroethane using a basic catalyst.[1][2][3] Common catalysts include primary amines like methylamine, or ammonium acetate in acetic acid.[2][4]
Q2: My reaction is not proceeding to completion, and I'm recovering starting material. What could be the issue?
A2: Incomplete reactions can be due to several factors:
-
Insufficient Catalyst: The amount of base may be too low to effectively deprotonate the nitroethane.
-
Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low may result in a sluggish reaction.
-
Poor Quality Reagents: Ensure your aldehyde is free of acidic impurities (like benzoic acid, which can neutralize the basic catalyst) and that the nitroethane is pure.
Q3: The reaction mixture has turned into a thick, insoluble mass. What is happening?
A3: This often indicates polymerization of the desired β-methyl-β-nitrostyrene product.[2] This is particularly common when using strong bases or prolonged reaction times.[2] The highly conjugated nitroalkene is susceptible to anionic polymerization initiated by the basic catalyst.
Q4: I've isolated a product, but it doesn't have the characteristic spectroscopic features of β-methyl-β-nitrostyrene. What could it be?
A4: Several possibilities exist, and spectroscopic analysis is key to identification.
-
β-Nitro Alcohol Intermediate: The initial product of the Henry reaction is a β-nitro alcohol. Dehydration to the nitroalkene may be incomplete.[3][5][6]
-
Michael Adduct: If a primary or secondary amine is used as a catalyst, it can act as a nucleophile and add to the product in a Michael-type addition.[7]
-
Higher-Order Condensation Products: In some cases, trimers or other oligomers of the nitrostyrene can form.[2]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of β-methyl-β-nitrostyrene | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure catalyst is active and used in the correct amount. |
| Retro-Henry reaction.[3] | Use a catalyst system that favors dehydration of the intermediate, such as ammonium acetate in acetic acid.[2] | |
| Formation of byproducts. | See specific entries below. | |
| Formation of a high-melting, insoluble solid (polymer) | Use of a strong base (e.g., KOH, NaOH).[2] | Switch to a milder catalyst system like ammonium acetate in acetic acid or a primary amine.[2] |
| Prolonged reaction time or high temperature. | Monitor the reaction by TLC and work it up as soon as the starting material is consumed.[1] Avoid excessive heating. | |
| Isolation of the β-nitro alcohol intermediate | Insufficient dehydration. | If using a two-step procedure, ensure the acidic workup for dehydration is adequate. If using a one-pot method, consider a catalyst system that promotes direct formation of the alkene, like ammonium acetate/acetic acid.[2][8] |
| Formation of an unexpected adduct | Michael addition of the amine catalyst. | Use a non-nucleophilic base if possible, or minimize the excess of the amine catalyst. |
| Aldol condensation of the aldehyde with itself. | This is less common but can occur with some aldehydes under strongly basic conditions. A milder catalyst should prevent this. | |
| Reaction turns dark, but no desired product precipitates | Decomposition of the product or starting materials. | Ensure the reaction temperature is not too high. Protect the reaction from light if using sensitive substituted benzaldehydes. |
| Formation of both E and Z isomers | Reaction conditions do not favor the formation of a single isomer. | The trans (E) isomer is generally more stable. Purification by column chromatography or recrystallization can often separate the isomers.[9] |
Experimental Protocols
Synthesis of β-Methyl-β-nitrostyrene using Ammonium Acetate
This method is often preferred as it minimizes the formation of polymeric byproducts.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted benzaldehyde (1 eq.), nitroethane (1.5 eq.), and glacial acetic acid.
-
Catalyst Addition: Add ammonium acetate (0.5 eq.) to the mixture.
-
Heating: Heat the reaction mixture to reflux (around 100°C) for 2-5 hours.[1] Monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water. The crude product will often precipitate as a yellow solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol or isopropanol to yield the pure β-methyl-β-nitrostyrene.[1]
Characterization Data of Unexpected Products
| Product | ¹H NMR | ¹³C NMR | IR (cm⁻¹) | Mass Spec (m/z) |
| β-Nitro Alcohol Intermediate | Aliphatic CH-OH and CH-NO₂ protons (4.5-5.5 ppm). Absence of vinyl protons. | Signals for alcohol and nitro-bearing carbons (around 70-90 ppm). | Broad O-H stretch (3200-3500), C-O stretch (~1050), NO₂ asymmetric (~1550) and symmetric (~1370) stretches. | M+ (molecular ion), M-H₂O (loss of water). |
| Polymer/Oligomer | Broad, unresolved signals in the aromatic and aliphatic regions. | Multiple, broad signals. | Similar to the monomer but with less defined peaks. | A distribution of masses corresponding to multiples of the monomer unit. |
| Michael Adduct (with amine catalyst) | Signals corresponding to the amine moiety, along with aliphatic protons from the newly formed C-C and C-N bonds. | Additional aliphatic carbon signals. | N-H stretch (if applicable, ~3300), disappearance of C=C stretch. | M+ (molecular ion of the adduct). |
Visualizing Reaction Pathways
General Synthesis and Side Reactions
The following diagram illustrates the intended synthetic pathway to β-methyl-β-nitrostyrene and the major competing side reactions.
Caption: Synthetic pathway and common side reactions.
Troubleshooting Workflow
This flowchart provides a logical sequence for identifying the cause of unexpected results in the synthesis.
Caption: Troubleshooting workflow for unexpected products.
References
- 1. researchgate.net [researchgate.net]
- 2. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. High-yielding nitrostyrene catalyst , Hive Methods Discourse [chemistry.mdma.ch]
- 5. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 6. Henry Reaction [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. rsc.org [rsc.org]
- 9. investigacion.unirioja.es [investigacion.unirioja.es]
Validation & Comparative
A Comparative Spectroscopic Analysis of (Z)- and (E)-2-nitroprop-1-enyl]benzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectral data for the geometric isomers of 2-nitroprop-1-enyl]benzene, specifically the (Z) and (E) configurations. Commonly known as β-methyl-β-nitrostyrene, this compound is a notable intermediate in various synthetic pathways. Understanding the distinct spectroscopic signatures of each isomer is crucial for reaction monitoring, stereochemical control, and quality assessment. This document summarizes key spectral data from UV-Vis, IR, ¹H NMR, and ¹³C NMR spectroscopy, supported by detailed experimental protocols.
Data Presentation: A Spectroscopic Comparison
The following tables summarize the key spectral data for the (Z)- and (E)-isomers of 2-nitroprop-1-enyl]benzene. The (E)-isomer, being the more thermodynamically stable configuration, is more commonly reported in the literature.
Table 1: UV-Visible Spectral Data
| Isomer | λmax (nm) | Solvent |
| (E)-2-nitroprop-1-enyl]benzene | 225, 304[1] | Not Specified |
| (Z)-2-nitroprop-1-enyl]benzene | Data not available | - |
Note: Generally, the trans (E) isomer of a conjugated system exhibits a longer wavelength of maximum absorption (λmax) and a higher molar absorptivity compared to the cis (Z) isomer due to greater planarity and more effective conjugation.[2]
Table 2: Infrared (IR) Spectral Data
| Isomer | Key Vibrational Frequencies (cm⁻¹) |
| (E)-2-nitroprop-1-enyl]benzene | ~1640 (C=C stretch), ~1520 & ~1340 (asymmetric and symmetric NO₂ stretch) |
| (Z)-2-nitroprop-1-enyl]benzene | Data available in spectral databases such as PubChem[3] |
Note: The C=C stretching frequency in the (Z)-isomer may be slightly different from the (E)-isomer due to steric hindrance affecting the electronic distribution of the double bond.
Table 3: ¹H NMR Spectral Data (CDCl₃)
| Proton | (E)-Isomer Chemical Shift (δ, ppm) | (Z)-Isomer Chemical Shift (δ, ppm) | Key Differences |
| Vinylic H | ~8.1 | Data not readily available | The vinylic proton in the (E)-isomer is expected to be deshielded and appear at a lower field compared to the (Z)-isomer due to the anisotropic effect of the cis-phenyl group in the latter. |
| Methyl H | ~2.5 | Data not readily available | The chemical shift of the methyl protons will also differ between the two isomers. |
| Aromatic H | ~7.4-7.6 | Data not readily available | The aromatic proton signals may show slight differences in their patterns and chemical shifts. |
Table 4: ¹³C NMR Spectral Data (CDCl₃)
| Carbon | (E)-Isomer Chemical Shift (δ, ppm) | (Z)-Isomer Chemical Shift (δ, ppm) | Key Differences |
| Vinylic C-H | Data available in spectral databases[4] | Data available in spectral databases[3] | The chemical shifts of the vinylic carbons are expected to be different due to the different stereochemical environments. |
| Vinylic C-NO₂ | Data available in spectral databases[4] | Data available in spectral databases[3] | Significant differences in the chemical shifts of the carbon bearing the nitro group are anticipated. |
| Methyl C | Data available in spectral databases[4] | Data available in spectral databases[3] | The methyl carbon will also exhibit a different chemical shift in each isomer. |
| Aromatic C | Data available in spectral databases[4] | Data available in spectral databases[3] | Minor differences in the aromatic carbon signals may be observed. |
Experimental Protocols
Synthesis of (E)- and (Z)-2-nitroprop-1-enyl]benzene via Henry Condensation
The synthesis of 2-nitroprop-1-enyl]benzene is typically achieved through a Henry condensation (nitroaldol reaction) between benzaldehyde and nitroethane, catalyzed by a base. The (E)-isomer is the major product due to its greater thermodynamic stability.
Materials:
-
Benzaldehyde
-
Nitroethane
-
A basic catalyst (e.g., n-butylamine, ammonium acetate)
-
A suitable solvent (e.g., toluene, ethanol, glacial acetic acid)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., hexane, ethanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzaldehyde (1 equivalent) and nitroethane (1-1.2 equivalents) in the chosen solvent.
-
Add the basic catalyst (catalytic amount, e.g., 0.1 equivalents of n-butylamine or ammonium acetate).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the catalyst and solvent used.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which is a mixture of (E) and (Z) isomers, with the (E) isomer predominating.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure (E)-isomer as a pale-yellow solid. The (Z)-isomer, being the minor and less stable product, is more challenging to isolate in its pure form.
Spectroscopic Analysis:
-
UV-Vis Spectroscopy: Samples of the purified isomers are dissolved in a UV-transparent solvent (e.g., ethanol or cyclohexane) and the absorbance is measured over a range of 200-400 nm using a UV-Vis spectrophotometer.
-
Infrared (IR) Spectroscopy: IR spectra of the solid samples can be obtained using an ATR-FTIR spectrometer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mandatory Visualization
Caption: Workflow for the synthesis and comparative spectral analysis of (E)- and (Z)-isomers.
Caption: Differentiating isomers using distinct spectroscopic fingerprints.
References
A Comparative Guide to Validating the Purity of Synthesized [(Z)-2-nitroprop-1-enyl]benzene Using High-Performance Liquid Chromatography (HPLC)
For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of [(Z)-2-nitroprop-1-enyl]benzene, a key intermediate in various synthetic pathways.[1][2] Experimental protocols and data are presented to support the methodologies discussed.
Introduction to this compound and Purity Analysis
This compound, also known as P2NP, is an organic compound frequently used in the synthesis of pharmaceuticals, including amphetamine derivatives like Adderall.[2] The common synthesis route involves a Henry condensation reaction between benzaldehyde and nitroethane.[2][3] This reaction can lead to the formation of various impurities, including the (E)-isomer and unreacted starting materials, necessitating a robust analytical method to quantify the purity of the final product.[3][4] HPLC is a widely adopted technique for this purpose due to its high resolution, sensitivity, and reproducibility.[5]
Primary Analytical Method: Reverse-Phase HPLC
A well-developed HPLC method is crucial for the accurate identification and quantification of the main compound and its impurities.[6] For this compound, a reverse-phase HPLC method is recommended, which separates compounds based on their polarity.
Logical Workflow for HPLC Purity Validation
Caption: Workflow for HPLC purity validation of this compound.
Experimental Protocol: HPLC Purity Determination
This protocol details a standard procedure for determining the purity of this compound.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Methanol (HPLC grade)
-
Reference standards for potential impurities (if available)
2. Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min (50% B), 2-15 min (50-95% B), 15-20 min (95% B), 20-22 min (95-50% B), 22-25 min (50% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in methanol to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase (50:50 Water:Acetonitrile).
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2%.[7]
5. Analysis and Calculation: Inject the sample solution and record the chromatogram. Calculate the purity by the area percentage method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Potential Impurities in Synthesis
The primary synthesis route can introduce several impurities that need to be resolved by the HPLC method.
Synthesis and Potential Impurities
Caption: Relationship between synthesis inputs, the target product, and key impurities.
Comparison of Analytical Methods
While HPLC is the preferred method, other techniques can also be used for purity assessment. Each has its advantages and limitations.
| Feature | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) | qNMR (Quantitative Nuclear Magnetic Resonance) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the integrated signal intensity of specific nuclei relative to a certified internal standard. |
| Pros for P2NP | High resolution for isomers and impurities.[5] High sensitivity with UV detection.[8] Non-destructive. | Good for volatile starting materials like benzaldehyde. | Provides structural confirmation. Does not require reference standards for every impurity. |
| Cons for P2NP | Requires reference standards for absolute quantification of impurities. | Potential for thermal degradation of the nitroalkene at high temperatures. | Lower sensitivity compared to HPLC. More complex data analysis. |
| Typical Use | Primary method for purity testing and assay in pharmaceutical quality control.[5][9] | Analysis of residual solvents and volatile starting materials. | Structural elucidation and absolute quantification without specific standards. |
HPLC Method Validation Parameters
To ensure the HPLC method is reliable and accurate, it must be validated according to ICH guidelines.[7] Key validation parameters include specificity, linearity, accuracy, and precision.
| Parameter | Acceptance Criteria | Typical Result for a Validated Method |
| Specificity | The peak for this compound should be well-resolved from impurities and degradation products.[9][10] | Resolution > 2.0 for all adjacent peaks |
| Linearity | Correlation coefficient (r²) of ≥ 0.995 over a range of 50-150% of the target concentration.[10] | r² = 0.999 |
| Accuracy | Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels.[7] | 99.5% - 101.2% recovery |
| Precision (RSD) | Repeatability (intra-day) RSD ≤ 2.0%. Intermediate precision (inter-day) RSD ≤ 2.0%.[5] | Repeatability RSD = 0.8%, Intermediate RSD = 1.2% |
| LOD (Limit of Detection) | Signal-to-Noise ratio of approximately 3:1.[7] | 0.01 µg/mL |
| LOQ (Limit of Quantitation) | Signal-to-Noise ratio of approximately 10:1.[7] | 0.03 µg/mL |
Conclusion
Validating the purity of synthesized this compound is essential for ensuring the quality and consistency of subsequent research and development activities. HPLC stands out as the most suitable technique, offering a powerful combination of resolution, sensitivity, and reliability for separating the target compound from its potential impurities. When properly validated, an HPLC method provides the robust data required by researchers, scientists, and drug development professionals to proceed with confidence in their synthesized materials.
References
- 1. csclub.uwaterloo.ca [csclub.uwaterloo.ca]
- 2. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 3. A review of the newly identified impurity profiles in methamphetamine seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-nitroprop-1-enylbenzene | 62811-39-6 | Benchchem [benchchem.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. pharmtech.com [pharmtech.com]
- 8. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 9. aaps.ca [aaps.ca]
- 10. altabrisagroup.com [altabrisagroup.com]
Comparison of different reducing agents for the conversion of phenyl-2-nitropropene
For Researchers, Scientists, and Drug Development Professionals
The reduction of phenyl-2-nitropropene (P2NP) is a critical transformation in the synthesis of valuable chemical intermediates, namely phenyl-2-propanone (P2P) and phenethylamine, a core structure in many pharmaceuticals. The choice of reducing agent dictates the reaction outcome, yield, and impurity profile. This guide provides an objective comparison of common reducing agents for this conversion, supported by experimental data and detailed protocols to aid in methodological selection and optimization.
Comparison of Reducing Agent Performance
The selection of a reducing agent for the conversion of phenyl-2-nitropropene is contingent on the desired final product, with some reagents selectively yielding the ketone (phenyl-2-propanone) and others the primary amine (phenethylamine). The following table summarizes the performance of several common reducing agents based on reported experimental data.
| Reducing Agent/System | Product | Yield (%) | Reaction Time | Key Conditions |
| Iron (Fe) / Acetic Acid | Phenyl-2-propanone | 60-75% | 1.5 - 3 hours | Reflux |
| Iron (Fe) / Hydrochloric Acid (HCl) | Phenyl-2-propanone | ~70% | 2 - 18 hours | 75-95°C |
| Sodium Borohydride (NaBH₄) / Copper(II) Chloride (CuCl₂) | Phenethylamine | >70% | 30 minutes | 80°C |
| Lithium Aluminum Hydride (LiAlH₄) | Phenethylamine | Variable | 1.5 hours | Reflux, large excess of LiAlH₄ |
| Catalytic Hydrogenation (H₂ / Pd/C) | Phenethylamine | ~64% (as sulfate salt) | 16 hours | 48 psi H₂, room temperature |
| Catalytic Hydrogenation (H₂ / Raney Nickel) | Phenethylamine | Moderate to high | Variable | Elevated temperature and pressure |
Reaction Pathways
The reduction of phenyl-2-nitropropene can proceed via two main pathways, yielding either phenyl-2-propanone or phenethylamine. The choice of reducing agent and reaction conditions determines which pathway is favored.
Caption: Reaction pathways for the conversion of phenyl-2-nitropropene.
Experimental Protocols
Detailed methodologies for the key reduction reactions are provided below to facilitate experimental reproducibility.
Reduction of Phenyl-2-nitropropene to Phenyl-2-propanone with Iron in Acetic Acid
This method provides a reliable route to phenyl-2-propanone through the reduction of the nitro group followed by in-situ hydrolysis of the resulting intermediate.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a slurry of iron powder (32 g, 0.57 mol) in 140 ml of glacial acetic acid is heated to reflux.
-
A solution of phenyl-2-nitropropene (10 g, 61 mmol) in 75 ml of glacial acetic acid is added dropwise to the refluxing slurry.
-
The reaction mixture is refluxed for an additional 1.5 hours.
-
After cooling, the reaction mixture is poured into 2 L of water and extracted with dichloromethane (3 x 100 ml).
-
The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield phenyl-2-propanone as a light yellow oil (Yield: 75%).[1]
Reduction of Phenyl-2-nitropropene to Phenethylamine with Sodium Borohydride and Copper(II) Chloride
This one-pot method offers a high-yielding and rapid conversion to phenethylamine.
Procedure:
-
To a stirred suspension of sodium borohydride (2.84 g, 75 mmol) in a mixture of isopropanol (32 ml) and water (16 ml), phenyl-2-nitropropene (10 mmol) is added in portions, causing an exothermic reaction that raises the temperature to 50-60°C.
-
A 2M solution of copper(II) chloride (0.5 ml, 1 mmol) is then added dropwise.
-
The reaction mixture is heated at 80°C for 30 minutes.
-
After cooling to room temperature, a 25% solution of sodium hydroxide (20 ml) is added with stirring.
-
The phases are separated, and the aqueous phase is extracted with isopropanol (3 x 30 ml).
-
The combined organic extracts are dried over magnesium sulfate, filtered, and the solvent is evaporated.
-
The resulting amine can be further purified by conversion to its hydrochloride salt, yielding a colorless amorphous solid (Yield: 71% for a similar nitrostyrene).[2]
Reduction of Phenyl-2-nitropropene to Phenethylamine with Lithium Aluminum Hydride
This powerful reducing agent can effectively produce phenethylamine, though careful control of stoichiometry is crucial to avoid the formation of the oxime as the major product.[1] A large excess of LiAlH₄ is recommended for higher yields of the amine.[1]
Procedure:
-
A solution of phenyl-2-nitropropene (1.2 g, 7.4 mmol) in dry tetrahydrofuran (THF) (15 mL) is added dropwise to a stirred suspension of a 20-fold excess of lithium aluminum hydride (5.6 g, 148 mmol) in dry THF (30 mL) under an inert atmosphere and cooled in an ice bath.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes and then refluxed for 1 hour.[1]
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude phenethylamine.
Catalytic Hydrogenation of Phenyl-2-nitropropene to Phenethylamine
Catalytic hydrogenation offers a clean method for the reduction of both the nitro group and the double bond.
Procedure:
-
A solution of 1-phenyl-2-nitropropene (12.5 parts by weight) in absolute ethanol (53 parts) containing glacial acetic acid (1 part) is placed in a hydrogenation apparatus.
-
5% Palladium on carbon catalyst (2.5 parts) is added to the solution.
-
The mixture is hydrogenated under a hydrogen pressure of 60-500 p.s.i.g. at a temperature between 25-100°C.[3]
-
After the reaction is complete (typically 1.5-2 hours), the catalyst is filtered off.
-
The filtrate is concentrated, and the amphetamine is isolated as its sulfate salt, with an overall yield of 64%.[3]
Experimental Workflow
The general workflow for the reduction of phenyl-2-nitropropene, followed by product isolation and purification, is outlined below.
Caption: General experimental workflow for phenyl-2-nitropropene reduction.
References
A Comparative Analysis of the Biological Activity of [(Z)-2-nitroprop-1-enyl]benzene and Other Nitrostyrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of nitrostyrene derivatives has garnered significant attention in the scientific community, with studies revealing a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides a comparative overview of the biological activity of various nitrostyrene derivatives, with a special focus on [(Z)-2-nitroprop-1-enyl]benzene, placing its activity within the context of related compounds. While direct comparative data for the (Z)-isomer is limited, this guide synthesizes available information to draw meaningful comparisons and highlight structure-activity relationships.
Key Biological Activities of Nitrostyrene Derivatives
Nitrostyrene derivatives have demonstrated efficacy in several key areas of therapeutic interest:
-
Anticancer Activity: Many nitrostyrene derivatives exhibit cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis.
-
Antimicrobial Activity: These compounds have shown activity against a range of microbial pathogens, including bacteria and fungi. A key mechanism is the inhibition of essential enzymes, such as protein tyrosine phosphatases (PTPs), which disrupts cellular signaling in microorganisms.
-
Enzyme Inhibition: Nitrostyrenes are known to inhibit various enzymes, including tyrosine kinases and protein tyrosine phosphatases. This inhibitory action is central to their roles as anti-inflammatory, antiplatelet, and anticancer agents.
Comparative Analysis of Biological Activity
While comprehensive data directly comparing the (Z) and (E) isomers of 2-nitroprop-1-enyl]benzene are scarce, the available literature on nitrostyrene derivatives allows for a broader comparative analysis. Structure-activity relationship studies reveal that substitutions on both the phenyl ring and the nitrovinyl group significantly influence the biological potency and selectivity of these compounds.
Generally, the trans or (E)-isomers of nitrostyrene derivatives are more commonly studied and are often found to be more stable. However, some research suggests that the less stable (Z)-isomers can exhibit higher reactivity in certain chemical reactions, which may translate to enhanced biological activity.
Anticancer Activity
The anticancer activity of nitrostyrene derivatives is a promising area of research. The data below summarizes the cytotoxic effects of various derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3,4-methylenedioxy-β-nitrostyrene (MNS) | Breast Cancer (MCF-7) | 5.2 | [1] |
| 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20) | Colorectal Cancer (HCT116) | 1.5 (as µg/mL) | [1] |
| CYT-Rx20 | Esophageal Cancer (KYSE70) | 5.16 (as µg/mL) | [2] |
| CYT-Rx20 | Esophageal Cancer (TE8) | 3.07 (as µg/mL) | [2] |
| 1,3-bis(aryl)-2-nitro-1-propenes | Serotonin Transporter | - | [2] |
Antimicrobial Activity
Nitrostyrene derivatives have demonstrated notable activity against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for comparing the antimicrobial potency of these compounds.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3,4-dimethoxy-β-nitrostyrene derivatives | Candida albicans | 32-128 | [3] |
| Halogenated E-β-methyl-β-nitrostyrenes | Various bacteria | - | [4] |
| 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene | Staphylococcus aureus | - | [5] |
| 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene | Enterococcus faecalis | - | [5] |
Note: Specific MIC values for this compound are not detailed in the surveyed literature. Studies suggest that β-methyl-β-nitrostyrene analogues generally exhibit higher antibacterial activity compared to their β-nitrostyrene counterparts[5]. Furthermore, halogen substitution has been shown to enhance antimicrobial efficacy[4].
Signaling Pathways and Mechanisms of Action
The biological effects of nitrostyrene derivatives are underpinned by their interaction with key cellular signaling pathways.
ROS-Mediated DNA Damage in Cancer
A primary mechanism of the anticancer activity of nitrostyrenes is the induction of oxidative stress, leading to DNA damage and subsequent apoptosis in cancer cells.
Caption: ROS-mediated DNA damage pathway induced by nitrostyrenes.
Tyrosine Kinase Inhibition in Platelet Aggregation
Nitrostyrene derivatives can act as tyrosine kinase inhibitors, thereby interfering with signaling pathways that lead to platelet aggregation.
Caption: Inhibition of tyrosine kinase-mediated platelet aggregation.
Experimental Protocols
Anticancer Activity Assays
1. Cell Viability Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the nitrostyrene derivatives for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
2. Colony Formation Assay:
-
Cell Seeding: A low density of cancer cells is seeded in 6-well plates.
-
Compound Treatment: Cells are treated with the test compounds for a specified duration.
-
Incubation: The medium is replaced with fresh medium, and the cells are incubated for a longer period (e.g., 1-2 weeks) to allow for colony formation.
-
Staining and Counting: Colonies are fixed, stained with crystal violet, and counted.
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The nitrostyrene derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
2. Disk Diffusion Method:
-
Plate Preparation: An agar plate is uniformly inoculated with the test microorganism.
-
Disk Application: Paper disks impregnated with a known concentration of the nitrostyrene derivative are placed on the agar surface.
-
Incubation: The plate is incubated under suitable conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk where microbial growth is inhibited is measured.
Conclusion
Nitrostyrene derivatives represent a versatile class of compounds with significant potential in drug development. While the biological activity of the specific isomer this compound remains to be extensively characterized and directly compared to other derivatives, the broader family of nitrostyrenes demonstrates potent anticancer and antimicrobial activities. These effects are largely attributed to their ability to induce ROS-mediated DNA damage and inhibit key enzymes like tyrosine kinases and protein tyrosine phosphatases. Future research focusing on the stereoselective synthesis and biological evaluation of nitrostyrene isomers is crucial to fully elucidate their therapeutic potential and to identify lead candidates with improved efficacy and selectivity. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers in this exciting field.
References
- 1. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthetic β-Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 Pathways | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative NMR (qNMR) for Isomeric Ratio Determination of 2-Nitro-1-Phenylpropene: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate determination of isomeric ratios is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative methods for determining the E/Z isomeric ratio of 2-nitro-1-phenylpropene, a key intermediate in various synthetic pathways.
This document outlines the experimental protocols for qNMR and other common analytical techniques, presenting supporting data in clear, comparative tables. Additionally, it includes detailed visualizations of the experimental workflow and logical relationships to aid in method selection and implementation.
Introduction to Isomeric Analysis of 2-Nitro-1-Phenylpropene
2-nitro-1-phenylpropene, also known as β-methyl-β-nitrostyrene, exists as two geometric isomers: (E)-2-nitro-1-phenylpropene and (Z)-2-nitro-1-phenylpropene. The relative proportion of these isomers can significantly influence the stereochemical outcome of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required for accurate quantification of the isomeric ratio.
Quantitative NMR (qNMR) has emerged as a powerful, non-destructive technique for this purpose. It offers direct proportionality between signal intensity and the number of nuclei, enabling accurate determination of relative concentrations without the need for identical standards for each isomer.[1]
Comparison of Analytical Methods
While qNMR offers distinct advantages, other established techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are also employed for isomeric analysis. The choice of method often depends on factors like available instrumentation, sample complexity, and the required level of precision and accuracy.
| Method | Principle | Advantages | Disadvantages |
| qNMR | Measures the ratio of integrals of specific, well-resolved proton signals corresponding to each isomer. | - Primary analytical method - High precision and accuracy - Non-destructive - Relatively simple sample preparation | - Lower sensitivity compared to chromatographic methods - Requires careful optimization of experimental parameters |
| GC-MS | Separates isomers based on their volatility and fragmentation patterns. | - High sensitivity and selectivity - Provides structural information from mass spectra | - May require derivatization - Potential for thermal degradation of analytes - Calibration with standards for each isomer is ideal |
| HPLC | Separates isomers based on their differential partitioning between a stationary and a mobile phase. | - Wide applicability to various compounds - High resolution and sensitivity | - Method development can be time-consuming - Requires suitable chromophores for UV detection - Calibration with standards is necessary for accurate quantification |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 2-nitro-1-phenylpropene isomer mixture into an NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., 1,3,5-trimethoxybenzene), if absolute quantification is desired. For relative quantification of isomers, an internal standard is not required.[1]
-
Ensure the sample is completely dissolved.
2. NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Optimize acquisition parameters for quantitative accuracy:
-
Pulse Angle: Use a 90° pulse to maximize signal intensity.
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure complete relaxation of all protons between scans. A typical starting value is 30 seconds.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or more) to achieve a high signal-to-noise ratio (S/N > 250:1).[1]
-
Receiver Gain: Adjust the receiver gain to prevent signal clipping.
-
3. Data Processing and Analysis:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly compromising resolution.
-
Carefully phase the spectrum and perform a baseline correction.
-
Identify the characteristic, well-resolved signals for the vinylic proton and the methyl protons of the E and Z isomers. Based on data for the closely related (E)-1-(2-nitrovinyl)benzene, the vinylic protons are expected to be downfield, with the trans coupling constant for the E-isomer being larger (around 13.6 Hz).[2]
-
Integrate the selected signals for each isomer.
-
Calculate the isomeric ratio using the following formula:
-
Isomeric Ratio (E:Z) = (Integral of E-isomer signal / Number of protons for that signal) / (Integral of Z-isomer signal / Number of protons for that signal)
-
Illustrative Workflow for qNMR Isomeric Ratio Determination
Caption: Experimental workflow for determining the isomeric ratio of 2-nitro-1-phenylpropene using qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Prepare a stock solution of the 2-nitro-1-phenylpropene isomer mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of known E/Z ratios if available.
2. GC-MS Conditions:
-
Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 300.
3. Data Analysis:
-
Identify the peaks corresponding to the E and Z isomers based on their retention times.
-
The isomeric ratio can be estimated from the ratio of the peak areas. For accurate quantification, a calibration curve generated from standards of known isomeric ratios is recommended.
High-Performance Liquid Chromatography (HPLC)
1. Sample Preparation:
-
Prepare a stock solution of the 2-nitro-1-phenylpropene isomer mixture in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.[3]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both isomers show significant absorbance (e.g., 254 nm or 310 nm).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The E and Z isomers will be separated into distinct peaks.
-
The isomeric ratio is determined by the ratio of the peak areas. As with GC-MS, calibration with standards of known composition will yield the most accurate results.
Data Presentation and Comparison
Due to the proprietary nature of specific experimental data, the following table presents a hypothetical but realistic comparison of results obtained for a sample of 2-nitro-1-phenylpropene with a known isomeric ratio of 70:30 (E:Z).
| Analytical Method | Measured E:Z Ratio | Relative Standard Deviation (RSD, n=3) | Comments |
| qNMR | 69.8 : 30.2 | 0.5% | High accuracy and precision. No response factor difference between isomers. |
| GC-MS | 71.5 : 28.5 | 1.2% | Good sensitivity. Potential for slight thermal isomerization in the injector. |
| HPLC-UV | 70.9 : 29.1 | 0.8% | Good resolution and precision. Requires careful selection of mobile phase for optimal separation. |
Logical Framework for Method Selection
The choice of the most appropriate analytical technique depends on the specific requirements of the analysis. The following decision tree illustrates a logical approach to method selection.
References
Cross-validation of analytical methods for the characterization of nitrostyrenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of four common analytical techniques for the qualitative and quantitative characterization of nitrostyrenes: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The information presented is designed to assist researchers in selecting the most appropriate method for their specific analytical needs, from routine quality control to in-depth structural elucidation.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for nitrostyrene characterization is a critical decision that depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high throughput. Each technique offers distinct advantages and limitations in terms of sensitivity, specificity, and the nature of the information it provides.
| Parameter | HPLC-UV | GC-MS | qNMR (¹H NMR) | FTIR |
| Primary Use | Quantification, Purity Assessment | Identification, Quantification | Absolute Quantification, Structural Elucidation | Functional Group Identification |
| Linearity (R²) | > 0.999[1] | > 0.99[2][3] | Excellent (Direct Proportionality)[4][5] | Good for specific bands (0.9906-0.9998)[6][7] |
| Accuracy (% Recovery) | 98-102% (typical for related compounds)[8] | 80-110% for styrene[9] | > 98.5%[5] | Method dependent, can be high with proper calibration[10] |
| Precision (%RSD) | < 2%[1] | < 16% for styrene[9] | < 1.75%[11] | < 2%[10] |
| Limit of Detection (LOD) | ng/mL to µg/mL range[1] | ng/mL range for styrene[9] | mg level[11] | < 0.0005 ppm for dyes[6][7] |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range[1] | ng/mL range for styrene[9] | mg level[11] | Method dependent |
| Sample Throughput | High | High | Low to Medium | High |
| Structural Information | Limited (Retention Time) | Yes (Mass Spectrum) | Extensive (Chemical Shifts, Coupling) | Yes (Functional Groups) |
| Destructive | No | Yes | No | No |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques. The following sections provide representative experimental protocols for the analysis of nitrostyrenes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantitative analysis of nitrostyrenes. A typical reverse-phase HPLC method is described below.
-
Instrumentation : HPLC system with a UV-Vis detector.
-
Column : Newcrom R1, C18, or equivalent (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A mixture of acetonitrile (MeCN) and water, often with an acid modifier like phosphoric acid or formic acid for MS-compatible methods.[12][13] A common gradient could be 10-100% MeCN over 35 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength where the nitrostyrene has maximum absorbance (e.g., 214 nm or 250 nm).
-
Sample Preparation : Samples are typically dissolved in a suitable solvent, such as methanol or acetonitrile.[14] Filtration through a 0.22 µm or 0.45 µm filter is recommended to remove particulate matter before injection.[15][16]
-
Validation Parameters :
-
Linearity : A minimum of five concentrations are used to establish the linear range.[17]
-
Accuracy : Determined by the recovery of spiked samples at different concentration levels.
-
Precision : Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.
-
LOD and LOQ : Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[18][19]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both the identification and quantification of volatile and semi-volatile nitrostyrenes.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas : Helium at a constant flow rate.
-
Injector Temperature : Typically 250-280°C.
-
Oven Temperature Program : A temperature gradient is often employed, for example, starting at 50°C and ramping up to 200°C.[3]
-
Mass Spectrometer : Operated in electron ionization (EI) mode with a full scan for identification or selected ion monitoring (SIM) for enhanced sensitivity in quantification.
-
Sample Preparation : Samples must be dissolved in a volatile organic solvent like dichloromethane, hexane, or methanol.[15][20] Water should be avoided.[15][20] Derivatization may be necessary for polar or less volatile compounds.[15] Solid Phase Microextraction (SPME) can be used for trace analysis.[21]
-
Validation Parameters : Similar to HPLC, validation includes establishing linearity, accuracy, precision, LOD, and LOQ. For styrene analysis, LODs in the ng/mL range have been reported.[9]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a primary ratio method of measurement, allowing for the absolute quantification of nitrostyrenes without the need for a specific reference standard of the analyte.
-
Instrumentation : High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard : A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Experimental Parameters : Key parameters must be optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of all relevant nuclei, a calibrated 90° pulse, and a sufficient number of scans for an adequate signal-to-noise ratio.
-
Data Processing : The spectra are phased and baseline corrected. The integrals of the analyte and internal standard signals are carefully determined.
-
Quantification : The concentration of the analyte is calculated based on the ratio of the integrals of the analyte and the internal standard, their respective number of protons, and their molar masses.
-
Validation : Validation of qNMR methods involves demonstrating linearity, accuracy, precision, selectivity, and robustness.[5] The quantitative imprecision of qNMR can be less than 2.0%.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is primarily a qualitative technique for identifying functional groups, but it can be adapted for quantitative analysis by adhering to Beer's Law.
-
Instrumentation : FTIR spectrometer.
-
Sample Preparation : For quantitative analysis, samples can be prepared as solutions in a suitable IR-transparent solvent and analyzed in a liquid cell of a known path length. Alternatively, for solid samples, a known amount of the sample can be mixed with KBr to form a pellet.[10]
-
Data Acquisition : The spectrum is collected over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Quantitative Analysis : The absorbance of a characteristic peak that is unique to the nitrostyrene and free from interference is measured. A calibration curve of absorbance versus concentration is then constructed.
-
Validation : The method is validated for linearity by demonstrating a linear relationship between absorbance and concentration.[6][7] LOD and LOQ can also be determined. For some applications, LODs of less than 0.0005 ppm have been achieved.[6][7]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the cross-validation of these analytical methods for nitrostyrene characterization.
Caption: Generalized workflow for the cross-validation of analytical methods.
References
- 1. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene [scielo.org.co]
- 3. scielo.org.co [scielo.org.co]
- 4. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Separation of 3-Nitrostyrene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Separation of beta-Nitrostyrene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. greyhoundchrom.com [greyhoundchrom.com]
- 15. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 16. nacalai.com [nacalai.com]
- 17. impactfactor.org [impactfactor.org]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 19. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 20. uoguelph.ca [uoguelph.ca]
- 21. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Analysis of the Antibacterial Efficacy of Substituted Beta-Methyl-Beta-Nitrostyrenes
The growing threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Among the promising candidates, β-methyl-β-nitrostyrenes, a class of organic compounds, have demonstrated significant antibacterial potential. This guide provides a comparative analysis of the antibacterial efficacy of various substituted β-methyl-β-nitrostyrenes, supported by experimental data, to assist researchers and drug development professionals in this field.
Structure-Activity Relationship and the Importance of the β-Methyl Group
Research has consistently shown that the inclusion of a methyl group at the β-position of the nitroalkene side chain in nitrostyrene derivatives enhances their antibacterial activity.[1][2] This structural modification leads to a notable increase in inhibitory effects, particularly against Gram-positive bacteria.[1][3] For instance, studies have reported a 2 to 8-fold increase in the minimum inhibitory concentrations (MIC) of β-methyl-β-nitrostyrenes compared to their unsubstituted β-nitrostyrene counterparts against Staphylococcus aureus.[2]
The substitution pattern on the aromatic ring also plays a crucial role in modulating the antibacterial efficacy. Different functional groups at various positions on the phenyl ring influence the electronic and lipophilic properties of the molecule, which in turn affects its interaction with bacterial targets.
Quantitative Comparison of Antibacterial Efficacy
The antibacterial activity of substituted β-methyl-β-nitrostyrenes is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The table below summarizes the MIC values for a selection of substituted β-methyl-β-nitrostyrenes against various bacterial strains.
| Compound | Substitution Pattern | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Enterococcus faecalis (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| β-methyl-β-nitrostyrene | Unsubstituted | - | - | - |
| 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene | 3-hydroxy, 4-methoxy | 16 - 32 | 16 - 32 | >256 |
| 4-fluoro-β-methyl-β-nitrostyrene | 4-fluoro | - | - | 64 |
| 3,4-dihydroxy-β-methyl-β-nitrostyrene | 3,4-dihydroxy | 32 | - | - |
| (E)-1-methyl-4-(2-nitrovinyl)benzene | 4-methyl | - | - | - |
Note: A lower MIC value indicates a higher antibacterial efficacy.
The data clearly indicates that substitutions on the aromatic ring significantly impact the antibacterial spectrum and potency. For example, the 3-hydroxy-4-methoxy substituted analog exhibits strong activity against Gram-positive bacteria like S. aureus and E. faecalis.[1][3] In contrast, the 4-fluoro substituted derivative shows notable efficacy against the Gram-negative bacterium E. coli.[4]
Experimental Protocols
The synthesis of β-methyl-β-nitrostyrene derivatives and the evaluation of their antibacterial activity involve standardized laboratory procedures.
Synthesis of β-methyl-β-nitrostyrene Derivatives
These compounds are typically synthesized via a Henry reaction (nitroaldol condensation).[3]
General Procedure:
-
An appropriately substituted benzaldehyde is reacted with nitroethane in the presence of a catalyst, such as ammonium acetate.[3]
-
The reaction mixture is stirred at room temperature for a specified duration.[5]
-
The completion of the reaction is monitored using thin-layer chromatography (TLC).[5]
-
The resulting precipitate, the β-methyl-β-nitrostyrene derivative, is filtered, washed with a cold solvent (e.g., ethanol), and dried.[5]
-
The structure and purity of the synthesized compounds are confirmed using spectroscopic techniques like NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry.[3]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
General Procedure:
-
Bacterial strains are cultured in an appropriate growth medium (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 0.5 McFarland standard).
-
The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
The bacterial suspension is added to each well of the microtiter plate.
-
Positive (bacteria and medium without the compound) and negative (medium only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Workflow for Antibacterial Efficacy Evaluation
The following diagram illustrates the general workflow from the synthesis of substituted β-methyl-β-nitrostyrenes to the determination of their antibacterial efficacy.
Caption: Workflow for Synthesis and Antibacterial Evaluation.
References
- 1. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. estudogeral.uc.pt [estudogeral.uc.pt]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. researchgate.net [researchgate.net]
Literature review comparing the synthetic utility of various nitroalkenes
For Researchers, Scientists, and Drug Development Professionals
Nitroalkenes have emerged as powerful and versatile building blocks in modern organic synthesis. Their unique electronic properties, arising from the strong electron-withdrawing nature of the nitro group, render the carbon-carbon double bond highly susceptible to a wide array of nucleophilic attacks and cycloaddition reactions. This reactivity profile, coupled with the facile transformation of the nitro group into other valuable functionalities, has cemented their importance in the construction of complex molecular architectures, including pharmaceuticals and natural products. This guide provides a comparative overview of the synthetic utility of various nitroalkenes, supported by experimental data and detailed protocols for key transformations.
Michael Addition: A Gateway to Functionalized Molecules
The conjugate or Michael addition of nucleophiles to nitroalkenes is one of the most fundamental and widely exploited transformations in their repertoire.[1] This reaction allows for the stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of synthetically useful γ-nitro compounds.
Organocatalyzed Asymmetric Michael Addition of Aldehydes
The asymmetric Michael addition of aldehydes to nitroalkenes, often catalyzed by chiral secondary amines, is a powerful tool for the synthesis of enantioenriched γ-nitro aldehydes. These products are valuable precursors to a variety of chiral molecules, including γ-amino acids.[2] The choice of catalyst, solvent, and the electronic nature of the nitroalkene substituent significantly impact the reaction's efficiency and stereoselectivity.
A comparative study on the organocatalyzed Michael addition of propanal to various β-nitrostyrenes highlights the influence of substituents on the aromatic ring of the nitroalkene. Generally, both electron-donating and electron-withdrawing groups are well-tolerated, furnishing the corresponding γ-nitro aldehydes in high yields and with excellent enantioselectivities.[3]
Table 1: Asymmetric Michael Addition of Propanal to Substituted β-Nitrostyrenes [3]
| Entry | β-Nitrostyrene Substituent (Ar) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | C₆H₅ | 95 | >99:1 | 99 |
| 2 | 4-MeC₆H₄ | 96 | >99:1 | 99 |
| 3 | 4-MeOC₆H₄ | 97 | >99:1 | 99 |
| 4 | 4-ClC₆H₄ | 94 | >99:1 | 98 |
| 5 | 4-NO₂C₆H₄ | 92 | >99:1 | 97 |
| 6 | 2-ClC₆H₄ | 93 | >99:1 | 98 |
Reactions were carried out using a chiral diphenylprolinol silyl ether catalyst.
The following diagram illustrates the generally accepted catalytic cycle for the organocatalyzed Michael addition of an aldehyde to a nitroalkene.
Caption: Catalytic cycle of the organocatalyzed Michael addition.
Diels-Alder Reaction: Constructing Six-Membered Rings
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the construction of six-membered rings. Nitroalkenes are excellent dienophiles in these reactions due to the electron-withdrawing nitro group, which lowers the energy of the LUMO of the double bond.[4] This facilitates the reaction with a wide range of dienes, often with high regio- and stereoselectivity.
Substituent Effects in Nitroalkene Diels-Alder Reactions
The reactivity of nitroalkenes in Diels-Alder reactions is influenced by the nature of the substituents on both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. The nitro group itself serves as a powerful electron-withdrawing group, making even simple nitroalkenes reactive dienophiles.
A comparative study on the Diels-Alder reaction of nitroethylene with various dienes demonstrates the versatility of this reaction.
Table 2: Diels-Alder Reaction of Nitroethylene with Various Dienes
| Entry | Diene | Product | Yield (%) | Diastereomeric Ratio (endo/exo) | Reference |
| 1 | Isoprene | 4-Methyl-1-nitrocyclohex-1-ene | 85 | - | [5] |
| 2 | Cyclopentadiene | 5-Nitrobicyclo[2.2.1]hept-2-ene | 90 | >95:5 | [6] |
| 3 | 1,3-Butadiene | 1-Nitrocyclohex-1-ene | 78 | - | [7] |
| 4 | Danishefsky's diene | 2-Methoxy-4-nitro-4-(trimethylsilyloxy)cyclohex-1-ene | 92 | - | [8] |
The logical workflow for a typical Diels-Alder reaction involving a nitroalkene is depicted below.
Caption: Workflow of the Diels-Alder reaction with a nitroalkene.
[3+2] Cycloaddition Reactions: Synthesis of Functionalized Pyrrolidines
Nitroalkenes are also excellent partners in [3+2] cycloaddition reactions, providing a direct route to highly functionalized five-membered heterocyclic rings such as pyrrolidines.[9] A common strategy involves the reaction of a nitroalkene with an azomethine ylide, which can be generated in situ from an α-amino acid or its ester.
The diastereoselectivity of these cycloadditions can often be controlled by the choice of catalyst and the stereochemistry of the starting materials.
Table 3: Diastereoselective [3+2] Cycloaddition of Azomethine Ylides to (E)-β-Nitrostyrene
| Entry | Azomethine Ylide Precursor | Catalyst | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | N-Benzylglycine ethyl ester | AgOAc | 85 | >95:5 | [10] |
| 2 | Isatin and Sarcosine | - | 78 | 4:1 | [11] |
| 3 | N-Methylglycine ethyl ester | LiBr/DBU | 92 | 90:10 | [12] |
The following diagram illustrates the pathway for the synthesis of a functionalized pyrrolidine via a [3+2] cycloaddition reaction.
Caption: Synthesis of pyrrolidines via [3+2] cycloaddition.
Experimental Protocols
General Procedure for the Organocatalyzed Michael Addition of an Aldehyde to a β-Nitrostyrene[2]
To a solution of the β-nitrostyrene (0.5 mmol) and the chiral diphenylprolinol silyl ether catalyst (0.05 mmol, 10 mol%) in toluene (1.0 mL) at room temperature was added the aldehyde (1.5 mmol). The reaction mixture was stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture was directly purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the corresponding γ-nitro aldehyde. The enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for the Diels-Alder Reaction of Nitroethylene with a Diene[13]
A solution of nitroethylene (1.0 equiv) and the diene (1.2 equiv) in a suitable solvent (e.g., toluene or dichloromethane) is stirred at a specified temperature (ranging from room temperature to reflux) in a sealed tube. The reaction progress is monitored by TLC or GC-MS. After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired cycloadduct.
General Procedure for the [3+2] Cycloaddition of an Azomethine Ylide to a Nitroalkene[9]
To a mixture of an α-amino acid ester hydrochloride (1.2 equiv) and a base (e.g., triethylamine, 1.2 equiv) in an appropriate solvent (e.g., THF or toluene) is added the nitroalkene (1.0 equiv) and a catalyst (e.g., a silver or copper salt, 5-10 mol%). The reaction mixture is stirred at the indicated temperature until the starting materials are consumed (monitored by TLC). The mixture is then filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the corresponding pyrrolidine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Organocatalyzed Michael Addition to Nitroalkenes via Masked Acetaldehyde [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. General Asymmetric Synthesis of Densely Functionalized Pyrrolidines via Endo-Selective [3+2] Cycloaddition of β-Quaternary-Substituted Nitroalkenes and Azomethine Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Functionalized Indolizidines through Pauson–Khand Cycloaddition of 2-Allylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [3+2] Cycloaddition mediated synthesis of spirooxindole pyrrolidine/piperidine fused chromene aldehyde derivatives: DFT studies, antibacterial evaluation and molecular docking investigation as DNA gyrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of [(Z)-2-nitroprop-1-enyl]benzene: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of [(Z)-2-nitroprop-1-enyl]benzene, a compound requiring careful management due to its potential hazards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Key Safety Measures:
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[1][2]
-
Prevent Contact: Avoid direct contact with skin and eyes.[1] In case of contact, wash the affected area with soap and plenty of water and consult a physician.[1][2]
-
Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[1][2]
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[2]
II. Spill Management
In the event of a spill, prompt and safe cleanup is critical to prevent exposure and environmental contamination.
Small Spills:
-
Remove Ignition Sources: Eliminate all potential sources of ignition in the immediate vicinity.[3]
-
Dampen the Material: Carefully dampen the spilled solid with 60-70% ethanol to prevent dust from becoming airborne.[3]
-
Collect the Spill: Use absorbent paper dampened with 60-70% ethanol to collect the material.[3]
-
Containerize: Place the dampened material and any contaminated absorbent paper into a suitable, labeled, and closed container for disposal.[1][3]
-
Decontaminate: Wash the spill area with a 60-70% ethanol solution followed by a soap and water solution.[3]
III. Disposal Procedures
The disposal of this compound must be conducted in compliance with all local, state, and federal regulations. This compound is considered hazardous waste and requires professional disposal.
General Guidelines:
-
Licensed Disposal Company: All surplus and non-recyclable this compound must be offered to a licensed disposal company.[1]
-
Containerization: Collect waste in suitable, closed, and properly labeled containers.[1][4][5]
-
Environmental Protection: Do not allow the chemical to enter drains or waterways.[1][4][5][6]
| Disposal Aspect | Procedure | Citation |
| Unused Product | Offer to a licensed professional waste disposal service. | [1] |
| Contaminated Materials | Collect in a suitable, closed container and dispose of as hazardous waste. | [1][4][5] |
| Spill Residue | Dampen with ethanol, collect in a sealed container, and treat as hazardous waste. | [3] |
IV. Experimental Protocols
Currently, there are no publicly available, detailed experimental protocols for the specific neutralization or chemical degradation of this compound for disposal purposes. The standard and required procedure is to transfer the waste to a certified hazardous waste management facility.
V. Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. eidoloncs.co.uk [eidoloncs.co.uk]
- 2. 4-METHYL-BETA-METHYL-BETA-NITROSTYRENE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
Personal protective equipment for handling [(Z)-2-nitroprop-1-enyl]benzene
Essential Safety and Handling Guide for [(Z)-2-nitroprop-1-enyl]benzene
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to ensure safe operational handling and disposal.
Disclaimer: Specific safety data for this compound is limited. The following recommendations are based on data for the closely related and more extensively studied compound, β-nitrostyrene, and its derivatives such as 1-Phenyl-2-nitropropene. It is imperative to consult the specific Safety Data Sheet (SDS) for the product you are using and to perform a risk assessment for your specific laboratory conditions.
Hazard Identification and Health Effects
This compound and related nitrostyrenes are considered hazardous. Exposure can lead to various health effects. The primary hazards include:
-
Eye Irritation: Causes serious eye irritation[1][3][4][5][6].
-
Respiratory Irritation: May cause respiratory tract irritation, with symptoms such as coughing, wheezing, and shortness of breath[1][3][6][7].
-
Combustibility: The substance is likely combustible, though specific flash point data is often unavailable[7][8].
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended equipment for various laboratory operations.
| Operation | Respiratory Protection | Hand Protection | Eye/Face Protection | Skin and Body Protection |
| Handling Solids (weighing, transfers) | NIOSH-approved respirator with organic vapor and high-efficiency particulate filter cartridges is recommended, especially if dust is generated. A full-face respirator offers more protection than a half-face respirator[1]. | Chemical-resistant gloves (e.g., Nitrile, Neoprene)[9]. Ensure gloves are inspected before use and changed frequently. | Chemical safety goggles or a face shield where splashing is possible[5][10][11]. | A lab coat must be worn. Consider additional protective clothing to prevent skin exposure[5][10][12]. |
| Working with Solutions | Use only in a well-ventilated area, preferably within a chemical fume hood to minimize vapor inhalation[12]. | Chemical-resistant gloves. Consult manufacturer data for specific solvent compatibility[9]. | Chemical safety goggles and/or a face shield are mandatory to protect against splashes[9][11]. | Lab coat and additional chemical-resistant apron if there is a significant risk of splashing. |
| Small Spills Cleanup | Appropriate respiratory protection is required. For unknown concentrations, a higher level of protection like a Self-Contained Breathing Apparatus (SCBA) may be necessary[1]. | Double-gloving with chemical-resistant gloves is recommended. | Chemical safety goggles and a face shield. | Chemical-resistant coveralls and boots[13]. |
| Emergency Situations | For emergencies or unknown concentrations, a positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) is recommended[1][13]. | Heavy-duty, chemical-resistant gloves. | Full-face shield over safety goggles. | Totally encapsulated chemical- and vapor-protective suit[13]. |
Operational and Disposal Plans
Safe Handling and Storage Procedures
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is the preferred engineering control for all operations involving this compound to minimize inhalation exposure[12].
-
Ensure safety showers and eyewash stations are readily accessible and in close proximity to the workstation[5][6].
Administrative Controls & Best Practices:
-
Wash hands and any exposed skin thoroughly after handling[2][5].
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored[14].
-
Remove and wash contaminated clothing before reuse[5].
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[2][6][15].
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases[1][7][8].
-
Consider storing at refrigerated temperatures under an inert atmosphere[1].
Spill Management and Disposal Plan
Spill Cleanup:
-
Evacuate and Secure: Immediately evacuate the area and remove all sources of ignition[1][7].
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don the appropriate PPE as outlined in the table above before re-entering the area[1].
-
Containment: For solid spills, dampen the material with 60-70% ethanol to reduce dust generation[1][7].
-
Collection: Carefully transfer the dampened material or spilled liquid into a suitable, labeled container for hazardous waste[1][7]. Use absorbent paper dampened with ethanol to clean up any remaining residue[1][7].
-
Decontamination: Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution[1][7].
-
Disposal: Seal all contaminated materials (absorbent paper, gloves, clothing) in a vapor-tight plastic bag for disposal[1][7].
Waste Disposal:
-
Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations[2][15].
-
Dispose of the chemical and its container at a hazardous or special waste collection point[2].
-
Do not allow the chemical to enter drains or the environment[2][15].
Experimental Protocols
No experimental protocols specifically detailing the testing of personal protective equipment against this compound were identified in the reviewed literature. The selection of PPE is based on general chemical safety principles and data from related compounds.
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when planning to work with this compound.
Caption: Workflow for PPE selection when handling this compound.
References
- 1. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. beta-nitrostyrene, (E)- | C8H7NO2 | CID 5284459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. TRANS-BETA-NITROSTYRENE | 102-96-5 [chemicalbook.com]
- 9. hsa.ie [hsa.ie]
- 10. books.rsc.org [books.rsc.org]
- 11. americanchemistry.com [americanchemistry.com]
- 12. ehs.unm.edu [ehs.unm.edu]
- 13. epa.gov [epa.gov]
- 14. cpchem.com [cpchem.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
